Helichrysoside
Description
structure given in first source; RN given for (E)-isome
Properties
Molecular Formula |
C30H26O14 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O14/c31-15-5-1-13(2-6-15)3-8-22(36)41-12-21-24(37)26(39)27(40)30(43-21)44-29-25(38)23-19(35)10-16(32)11-20(23)42-28(29)14-4-7-17(33)18(34)9-14/h1-11,21,24,26-27,30-35,37,39-40H,12H2/b8-3+/t21-,24-,26+,27-,30+/m1/s1 |
InChI Key |
NBAZENYUDPJQIH-DVQXAVRRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Synonyms |
helichrysoside |
Origin of Product |
United States |
Foundational & Exploratory
Helichrysoside: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered interest within the scientific community for its potential biological activities. Chemically identified as quercetin 3-O-(6"-O-p-coumaroyl)-glucoside, its structural complexity, combining the well-known flavonoid quercetin with a coumaroyl group, suggests a spectrum of therapeutic possibilities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification. Furthermore, potential signaling pathways modulated by this compound and its structural relatives are explored, offering insights for future research and drug development.
Natural Sources of this compound
This compound has been identified in a variety of plant species, primarily within the Asteraceae and Rosaceae families. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
| Plant Family | Species | Common Name | Plant Part(s) | Reference(s) |
| Asteraceae | Helichrysum italicum | Everlasting, Curry Plant | Flowers, Aerial Parts | [1] |
| Rosaceae | Rosa canina | Dog Rose | Fruits (Hips), Seeds | [2] |
| Melastomataceae | Melastoma candidum | - | - |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While a single definitive protocol for this compound is not universally established, a composite of methods employed for similar acylated flavonoid glycosides provides a robust framework for its successful isolation.
Extraction
The initial step involves the extraction of crude phytochemicals from the plant material. The choice of solvent is critical and is typically based on the polarity of the target compound.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., flowers of Helichrysum italicum or fruits of Rosa canina) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation
The crude extract is a complex mixture of various phytochemicals. Fractionation aims to separate compounds based on their polarity, thereby enriching the fraction containing this compound.
Experimental Protocol: Liquid-Liquid Partitioning
-
Solvent Partitioning: Dissolve the crude extract in a water-methanol mixture (e.g., 9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
Sequential Extraction:
-
First, partition against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Next, partition the aqueous phase against a medium-polarity solvent such as ethyl acetate. Acylated flavonoid glycosides like this compound are expected to partition into the ethyl acetate fraction.
-
-
Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
Chromatographic Purification
The enriched fraction is further purified using various chromatographic techniques to isolate this compound. A combination of methods is often necessary to achieve high purity.
Experimental Protocol: Silica Gel and Sephadex LH-20 Column Chromatography
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:0 to 80:20).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 366 nm).
-
Combine fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification and removal of polymeric compounds, apply the semi-purified fraction to a Sephadex LH-20 column.
-
Elute with methanol as the mobile phase.
-
Collect and monitor fractions as described above.
-
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The selection of a suitable two-phase solvent system is crucial for successful separation[3][4][5][6].
Experimental Protocol: HSCCC Separation of Acylated Flavonoid Glycosides
-
Solvent System Selection: The choice of the two-phase solvent system is critical and should be guided by the partition coefficient (K) of the target compound. A suitable K value is typically between 0.5 and 2.0. A commonly used solvent system for flavonoid glycosides is a mixture of n-hexane-ethyl acetate-methanol-water or ethyl acetate-n-butanol-water [3][4]. The ratios are adjusted to optimize the K value. For acylated flavonoid glycosides, a system like n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) could be a starting point[7].
-
HSCCC Operation:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Dissolve the sample in a small volume of the biphasic solvent system and inject it into the column.
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).
-
Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 254 nm or 330 nm).
-
Collect fractions and analyze their purity by HPLC.
-
Preparative HPLC is often the final step to obtain highly pure this compound.
Experimental Protocol: Preparative HPLC Purification
-
Column and Mobile Phase: Use a reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm). The mobile phase typically consists of a gradient of an aqueous solvent (A), often with a small amount of acid like formic acid or acetic acid to improve peak shape (e.g., 0.1% formic acid in water), and an organic solvent (B), such as acetonitrile or methanol.
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 10-30% B
-
10-40 min: 30-60% B
-
40-45 min: 60-10% B
-
45-50 min: 10% B
-
-
Purification: Inject the concentrated fraction from the previous purification step. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data
Quantitative data for the isolation of this compound is scarce in the literature. However, based on typical yields for flavonoid glycosides from plant materials, a general estimation can be provided.
| Isolation Step | Starting Material | Product | Estimated Yield Range | Estimated Purity |
| Extraction | 1 kg dried plant material | Crude Extract | 50 - 150 g | < 1% |
| Fractionation | 100 g Crude Extract | Ethyl Acetate Fraction | 10 - 30 g | 1 - 5% |
| Column Chromatography | 20 g Ethyl Acetate Fraction | Semi-purified Fraction | 1 - 5 g | 20 - 50% |
| HSCCC/Prep-HPLC | 1 g Semi-purified Fraction | Pure this compound | 50 - 200 mg | > 95% |
Note: These values are estimates and can vary significantly based on the natural source, extraction method, and purification efficiency.
Signaling Pathways and Logical Relationships
While direct studies on the signaling pathways modulated by this compound are limited, the activities of its core components, quercetin and its glycosides, have been more extensively studied. These studies provide a strong foundation for hypothesizing the potential molecular targets of this compound.
Experimental Workflow for Isolation
The general workflow for the isolation of this compound can be visualized as a series of sequential steps, each aimed at increasing the purity of the target compound.
Potential Signaling Pathways
Based on studies of quercetin and related flavonoid glycosides, this compound may modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are prominent examples[8][9][10][11][12][13].
Additionally, flavonoids are known to interact with the cAMP signaling pathway, which is a crucial second messenger system involved in numerous physiological processes[14][]. Quercetin and its glycosides have been shown to modulate cAMP levels, suggesting that this compound might also have an effect on this pathway.
Conclusion
This compound represents a promising natural product for further investigation. This guide outlines the primary natural sources and provides a detailed, composite methodology for its isolation and purification. The described experimental protocols, from extraction to high-purity isolation via advanced chromatographic techniques, offer a practical framework for researchers. The exploration of potential signaling pathways, based on the activity of its constituent moieties, highlights plausible mechanisms of action and provides a rationale for future pharmacological studies. The successful isolation and characterization of this compound will be pivotal in unlocking its full therapeutic potential.
References
- 1. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Dietary Bioactive Ingredients Modulating the cAMP Signaling in Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Helichrysoside: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Helichrysoside, a naturally occurring acylated flavonoid glycoside, has garnered interest for its potential pharmacological activities. Found in plant species such as Helichrysum arenarium and Anaphalis sinica, its biosynthesis involves a specialized branch of the well-characterized flavonoid pathway. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes a summary of quantitative data from homologous enzyme systems, detailed experimental protocols for the characterization of the key enzymes involved, and visual representations of the biochemical pathways and experimental workflows to facilitate further research and drug development endeavors.
Introduction
This compound is a derivative of the flavonol kaempferol, specifically kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside. Its structure suggests a multi-step enzymatic synthesis beginning with the general phenylpropanoid pathway, leading to the flavonoid core, followed by glycosylation and a subsequent acylation event. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this compound and for the discovery of novel enzymatic tools for synthetic biology. This document outlines the putative biosynthetic route and provides the necessary technical information for its investigation.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Kaempferol Aglycone: This stage follows the general flavonoid biosynthesis pathway.
-
Glycosylation of Kaempferol: A UDP-dependent glycosyltransferase (UGT) attaches a glucose moiety to the 3-hydroxyl group of kaempferol.
-
Acylation of the Glucoside: A BAHD acyltransferase utilizes p-coumaroyl-CoA to acylate the glucose at the 6''-position.
A detailed schematic of the proposed pathway is presented below.
Key Enzymes and Quantitative Data
The biosynthesis of this compound relies on the coordinated action of several enzyme classes. While the specific enzymes from Helichrysum or Anaphalis have not been characterized, data from homologous enzymes in other species provide valuable insights into their potential kinetic properties.
Enzymes of the General Flavonoid Pathway
The enzymes converting L-phenylalanine to kaempferol are well-studied. These include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonol Synthase (FLS).
UDP-Glycosyltransferases (UGTs)
The glycosylation of kaempferol at the 3-O position is catalyzed by a UGT. These enzymes utilize UDP-glucose as a sugar donor.
| Enzyme (Source Organism) | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| Scutellaria baicalensis UGT1 | Baicalein | 3.14 | 1027 | [1] |
| Vitis vinifera VvGT1 | Quercetin | 31 | ~4.8 (nmol/s/mg) | [2] |
| Medicago truncatula UGT84F9 | Quercetin (with UDP-Glc) | 260 | 0.04 (s-1) | [3] |
Note: Data presented are for homologous enzymes and may not reflect the exact kinetics of the UGT involved in this compound biosynthesis.
BAHD Acyltransferases
The final step, the acylation of the glucose moiety with p-coumaric acid, is catalyzed by a BAHD acyltransferase, which uses p-coumaroyl-CoA as the acyl donor.
| Enzyme (Source Organism) | Acyl Donor | Acyl Acceptor | Km (µM) | Reference |
| Lithospermum erythrorhizon LeSAT1 | Acetyl-CoA | Shikonin | 11.2 | [4] |
| Arabidopsis thaliana AtSHT | Caffeoyl-CoA | Spermidine | 15.3 | [5] |
| Setaria viridis SvBAHD05 | p-Coumaroyl-CoA | Arabinoxylan | Not determined | [6] |
Note: Kinetic data for BAHD acyltransferases acting on flavonoid glycosides with p-coumaroyl-CoA is limited. The data presented is for enzymes with similar substrate classes.
Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the UGTs and BAHD acyltransferases involved in this compound biosynthesis.
Gene Discovery and Recombinant Enzyme Production
A transcriptomic approach is recommended for identifying candidate genes.
UDP-Glycosyltransferase (UGT) Assay
A common method to assay UGT activity is to monitor the formation of the product, UDP, using a commercial kit such as the UDP-Glo™ Glycosyltransferase Assay (Promega)[7][8][9][10].
Materials:
-
Purified recombinant UGT enzyme
-
Kaempferol (substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)
-
White, opaque microplate
-
Luminometer
Protocol:
-
Reaction Setup: In a microplate well, prepare the reaction mixture containing:
-
Reaction buffer
-
Kaempferol (e.g., 100 µM)
-
UDP-glucose (e.g., 500 µM)
-
Purified UGT enzyme (start with a dilution series to determine optimal concentration)
-
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
UDP Detection: Add an equal volume of UDP Detection Reagent to each well.
-
Incubation: Incubate at room temperature for 60 minutes to allow the luciferase reaction to proceed.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced.
-
Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated.
BAHD Acyltransferase Assay
A continuous spectrophotometric assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) can be used to measure the activity of BAHD acyltransferases by quantifying the release of free Coenzyme A (CoA)[11][12][13].
Materials:
-
Purified recombinant BAHD acyltransferase
-
Kaempferol-3-O-glucoside (substrate)
-
p-Coumaroyl-CoA (acyl donor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
DTNB solution (in reaction buffer)
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a cuvette, prepare the reaction mixture containing:
-
Reaction buffer
-
Kaempferol-3-O-glucoside (e.g., 200 µM)
-
DTNB (e.g., 0.2 mM)
-
-
Initiation: Start the reaction by adding p-coumaroyl-CoA (e.g., 50 µM).
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The rate of change in absorbance is proportional to the rate of CoA release. The molar extinction coefficient for the DTNB-CoA adduct at 412 nm is approximately 14,150 M-1cm-1.
-
Kinetic Analysis: Determine Km and Vmax by varying the concentration of one substrate while keeping the other at a saturating concentration.
Conclusion
The biosynthesis of this compound presents a fascinating example of flavonoid modification in plants. While the complete pathway and the specific enzymes from its native plant sources remain to be fully elucidated, the information presented in this guide provides a solid foundation for future research. The proposed pathway, homologous enzyme data, and detailed experimental protocols offer a clear roadmap for the identification and characterization of the novel UGTs and BAHD acyltransferases involved. Such studies will not only enhance our understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds.
References
- 1. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.co.uk [promega.co.uk]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 11. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Helichrysoside: A Technical Guide to its Chemical Structure, Physicochemical Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details experimental methodologies for its isolation and characterization and explores the current understanding of its role in various signaling pathways, including its antioxidant, hypotensive, and metabolic regulatory effects. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug discovery and development.
Chemical Structure and Identification
This compound is structurally defined as quercetin 3-O-(6''-O-p-coumaroyl)-β-D-glucopyranoside. Its identity is well-established through various spectroscopic and computational methods.
| Identifier | Value | Source |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [1] |
| SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O">C@HO)O | [1] |
| InChI Key | NBAZENYUDPJQIH-DVQXAVRRSA-N | [1] |
| Molecular Formula | C30H26O14 | [2] |
| CAS Number | 56343-26-1 | [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications.
| Property | Value | Source |
| Molecular Weight | 610.52 g/mol | [2] |
| Melting Point | 181-184 °C | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | [1] |
| logP (predicted) | 2.82 | |
| pKa (Strongest Acidic, predicted) | 6.37 | |
| Appearance | Yellow powder | [1] |
Natural Sources and Isolation
This compound is found in a variety of plant species. Notable sources include:
-
Rosa canina (Dog Rose)
-
Melastoma candidum[1]
-
European Chestnut
-
Saffron
-
Croton zambesicus
Experimental Protocol: Isolation and Purification
A general methodology for the isolation and purification of this compound from plant material involves solvent extraction followed by chromatographic separation.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 20% aqueous methanol, to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for instance, with ethyl acetate, to enrich the flavonoid fraction.
-
Chromatography: The enriched fraction is separated using column chromatography. A combination of silica gel and Sephadex LH-20 is commonly employed.
-
Elution: A gradient elution system is used to separate the compounds based on their polarity.
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with emerging evidence pointing to its involvement in key cellular signaling pathways.
Antioxidant Activity
As a phenolic compound, this compound is a potent antioxidant. Its mechanism of action is primarily attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.
Hypotensive Effect
Studies on related flavonoid glycosides suggest that their hypotensive effects may be mediated through the nitric oxide (NO) signaling pathway, leading to vasodilation.
Regulation of Glucose and Lipid Metabolism
Emerging research indicates that this compound can improve glucose tolerance and modulate lipid metabolism. A potential key regulator in these processes is the AMP-activated protein kinase (AMPK) pathway.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its antioxidant, hypotensive, and metabolic regulatory properties warrant further investigation for potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing the understanding and utilization of this multifaceted molecule. Further studies are necessary to fully elucidate the detailed molecular mechanisms and to evaluate its safety and efficacy in preclinical and clinical settings.
References
Helichrysoside: A Pharmacological and Therapeutic Examination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Helichrysoside is an acylated flavonol glycoside that has garnered scientific interest for its potential therapeutic properties. As a member of the flavonoid family, it is naturally present in various plant species, notably within the Helichrysum genus. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological and therapeutic attributes, drawing from available preclinical in vitro and in vivo data. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights, detailed experimental methodologies, and the elucidation of its mechanisms of action.
Pharmacological Properties
This compound has demonstrated a range of biological activities, primarily centered on metabolic regulation, with emerging evidence suggesting potential roles in other therapeutic areas.
Metabolic Regulation: Glucose and Lipid Metabolism
The most well-documented pharmacological effect of this compound is its influence on glucose and lipid metabolism. Preclinical studies have shown its potential as a glucose tolerance-improving agent.
In Vivo Evidence An in vivo study on mice demonstrated that oral administration of this compound at a dose of 10 mg/kg/day for 14 days improved glucose tolerance. This effect was observed without significant impacts on food intake, visceral fat weight, or liver weight[1].
In Vitro Evidence In studies using human hepatoblastoma-derived HepG2 cells, this compound was found to enhance glucose consumption from the culture medium[1]. Furthermore, it has shown a significant inhibitory effect on triglyceride (TG) accumulation in these cells, proving more potent than other related acylated flavonol glycosides[1][2]. The presence of the acyl moiety at the 6'' position of the D-glucopyranosyl part is suggested to be crucial for these metabolic activities[1][2].
Antioxidant Activity
While direct quantitative data for the antioxidant activity of isolated this compound is limited, its presence in Helichrysum species extracts, which exhibit notable antioxidant properties, suggests its contribution to this effect. Flavonoids, as a class, are well-recognized for their antioxidant capabilities[3]. The antioxidant potential of these extracts is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay[1][4].
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is inferred from studies on Helichrysum extracts and the known activities of flavonoids. Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, and modulation of inflammatory signaling pathways[5].
Antimicrobial Activity
Data Presentation
The following tables summarize the available quantitative data for the biological activities of this compound and related extracts. It is important to note the scarcity of data for the purified compound.
Table 1: In Vitro Metabolic Activity of this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 76.9 ± 2.3% | [1] |
| Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-D-glucopyranoside | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 80.4 ± 1.2% | [1] |
| Quercetin 3-O-(6''-O-trans-p-methylcoumaroyl)-β-D-glucopyranoside | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 58.2 ± 7.5% | [1] |
| trans-tiliroside | HepG2 | Triglyceride Accumulation | % of Control (at 100 µM) | 82.3 ± 3.0% | [1] |
Table 2: In Vivo Metabolic Activity of this compound
| Compound | Animal Model | Dosage | Duration | Key Finding | Reference |
| This compound | Mice | 10 mg/kg/day (p.o.) | 14 days | Improved glucose tolerance | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound's biological activities.
Extraction and Isolation of this compound
A general procedure for the extraction and isolation of flavonoids from plant material, which can be adapted for this compound, is as follows:
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and Antifungal Potential of Helichrysum italicum (Roth) G. Don Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Helichrysoside Research: From Metabolism to Mechanism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Helichrysoside, an acylated flavonol glycoside, has emerged as a compound of significant interest in the field of metabolic research. Isolated from plants of the Helichrysum genus, this natural product has demonstrated promising bioactivities, particularly in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive literature review of this compound research, focusing on its quantitative effects, the experimental protocols used to elucidate these effects, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic disorders.
I. Quantitative Bioactivity of this compound
The biological effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key quantitative data from published research, providing a clear comparison of its efficacy in various experimental settings.
Table 1: Effect of this compound on Glucose Tolerance in Mice
Data from Morikawa, T., et al. (2019). Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 20(24), 6322.
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Blood Glucose at 60 min (mg/dL) | Area Under the Curve (AUC) of Blood Glucose |
| Control | - | 14 days | 215.8 ± 10.1 | 18895.5 ± 744.9 |
| This compound | 1 | 14 days | 190.5 ± 11.2 | 17640.0 ± 835.6 |
| This compound | 10 | 14 days | 175.4 ± 9.8** | 16582.5 ± 693.1 |
*p < 0.05, **p < 0.01 vs. Control
Table 2: Effect of this compound and Related Compounds on Glucose Consumption in HepG2 Cells
Data from Morikawa, T., et al. (2019).
| Compound (100 µM) | Treatment Duration | Glucose Concentration in Medium (% of Control) |
| Control | 6 days | 100.0 ± 2.5 |
| This compound | 6 days | 85.7 ± 2.1 |
| trans-Tiliroside | 6 days | 88.9 ± 1.9 |
| Kaempferol 3-O-β-D-glucopyranoside | 6 days | 91.3 ± 2.3* |
| Quercetin 3-O-β-D-glucopyranoside | 6 days | 98.2 ± 2.8 |
| Quercetin | 6 days | 99.1 ± 3.1 |
| p-Coumaric acid | 6 days | 101.3 ± 2.9 |
*p < 0.05, **p < 0.01 vs. Control
Table 3: Effect of this compound and Related Compounds on Triglyceride Accumulation in High-Glucose-Pretreated HepG2 Cells
Data from Morikawa, T., et al. (2019).
| Compound (100 µM) | Triglyceride Content (% of Control) |
| Control | 100.0 ± 5.4 |
| This compound | 68.9 ± 3.7 |
| Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-D-glucopyranoside | 75.4 ± 4.1 |
| Quercetin 3-O-(6''-O-caffeoyl)-β-D-glucopyranoside | 78.2 ± 3.9 |
| Quercetin 3-O-(6''-O-feruloyl)-β-D-glucopyranoside | 81.5 ± 4.5* |
| Quercetin | 72.1 ± 3.3 |
| Kaempferol | 79.8 ± 4.0* |
| Quercetin 3-O-β-D-glucopyranoside | 95.8 ± 5.1 |
| p-Coumaric acid | 98.7 ± 4.8 |
*p < 0.05, **p < 0.01 vs. Control
II. Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature, enabling researchers to replicate and build upon these findings.
Glucose Tolerance Test in Mice
-
Animal Model: Male ICR mice, 5 weeks old, were used for the study.[1] The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to a standard diet and water.[1] The experimental protocol was approved by the institutional animal care and use committee.
-
Drug Administration: this compound was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[1] The suspension was administered orally (p.o.) once daily for 14 consecutive days at doses of 1 and 10 mg/kg.[1] The control group received the 0.5% CMC-Na vehicle.[1]
-
Glucose Tolerance Test: After the 14-day treatment period, the mice were fasted for 12 hours.[1] A baseline blood sample was collected from the tail vein (0 minutes).[1] Subsequently, a glucose solution (2 g/kg body weight) was administered orally.[1] Blood samples were then collected at 30, 60, and 120 minutes post-glucose administration. Blood glucose levels were measured using a glucose oxidase method.[1]
Glucose Consumption Assay in HepG2 Cells
-
Cell Culture: Human hepatoblastoma-derived HepG2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Protocol: HepG2 cells were seeded in 24-well plates.[1] After reaching confluence, the cells were treated with this compound or other test compounds at a final concentration of 100 µM for 6 days.[1] The culture medium was replaced with fresh medium containing the test compounds every 2 days.[1] On day 6, the glucose concentration in the culture medium was measured using a commercially available glucose assay kit.[1] The amount of glucose consumed was calculated by subtracting the glucose concentration in the medium of wells with cells from that of wells without cells.
Triglyceride Accumulation Assay in HepG2 Cells
-
Cell Culture and Treatment: HepG2 cells were cultured as described above. To induce triglyceride accumulation, the cells were cultured in a high-glucose medium (4.5 g/L) for 24 hours prior to the experiment.
-
Assay Protocol: The high-glucose pre-treated HepG2 cells were then treated with this compound or other test compounds at a final concentration of 100 µM for 24 hours.[1] After the treatment period, the cells were washed with phosphate-buffered saline (PBS) and lysed. The intracellular triglyceride content was determined using a commercial triglyceride quantification kit.[1] The total protein content of the cell lysate was measured using a BCA protein assay kit to normalize the triglyceride levels.[1]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the proposed mechanism of action for this compound based on the available literature.
Caption: Experimental workflow for the in vivo glucose tolerance test.
Caption: Experimental workflows for in vitro glucose and lipid assays.
Caption: Structure-activity relationship of this compound.
IV. Discussion and Future Perspectives
The research on this compound to date strongly indicates its potential as a modulator of glucose and lipid metabolism. The in vivo studies demonstrate a significant improvement in glucose tolerance in mice, suggesting a potential anti-diabetic effect.[1][2] The in vitro experiments in HepG2 cells further support this by showing increased glucose consumption and reduced triglyceride accumulation.[1][2]
A key finding from the structure-activity relationship studies is the essential role of the p-coumaroyl moiety at the 6'' position of the glucopyranosyl part.[1] Removal of this acyl group, as seen in quercetin 3-O-β-D-glucopyranoside, abrogates the glucose consumption-promoting activity.[1] This highlights the importance of the entire molecular structure of this compound for its biological function and provides a clear direction for future medicinal chemistry efforts aimed at optimizing its potency and pharmacokinetic properties.
While the aglycone, quercetin, does show an inhibitory effect on triglyceride accumulation, it does not enhance glucose consumption in the same manner as this compound.[1] This suggests that the glycosylation and acylation of the flavonoid core are critical for its specific effects on glucose metabolism.
Future research should focus on several key areas. Firstly, the precise molecular targets and signaling pathways through which this compound exerts its effects remain to be fully elucidated. Investigating its impact on key regulatory proteins in glucose and lipid metabolism, such as AMPK, SREBP-1c, and GLUT4, would provide a deeper understanding of its mechanism of action. Secondly, more extensive preclinical studies, including long-term efficacy and safety assessments in various animal models of metabolic disease, are warranted. Finally, the development of efficient and scalable synthetic routes for this compound and its analogs will be crucial for advancing this promising natural product towards clinical development.
References
Helichrysoside: A Technical Guide to its Antioxidant and Anti-inflammatory Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Helichrysoside, a prominent flavonoid glycoside found in various Helichrysum species, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This document provides an in-depth technical overview of the mechanisms of action, quantitative efficacy, and key signaling pathways modulated by this compound. It serves as a comprehensive resource, offering detailed experimental protocols and visual representations of molecular interactions to facilitate further research and development in therapeutics for oxidative stress and inflammation-mediated diseases.
Antioxidant Properties of this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. This compound demonstrates significant antioxidant potential through direct radical scavenging and modulation of endogenous defense systems.
Mechanism of Action
This compound's antioxidant activity is attributed to its chemical structure, which enables it to donate hydrogen atoms to neutralize free radicals. Furthermore, emerging evidence suggests that flavonoids like this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[1][2]. Oxidative stress or interaction with phytochemicals can disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1)[1][3][4].
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound and its source extracts has been quantified using various in vitro assays. The following table summarizes representative data from studies on Helichrysum species, which are known sources of this compound.
| Plant Species / Extract | Assay | IC50 / Activity Value | Reference |
| Helichrysum pandurifolium | DPPH Radical Scavenging | IC50: 41.13 ± 1.12 µg/mL | [5] |
| Helichrysum cymosum | DPPH Radical Scavenging | IC50: 11.85 ± 3.20 µg/mL | [5] |
| Helichrysum petiolare | DPPH Radical Scavenging | IC50: 24.51 ± 0.98 µg/mL | [5] |
| Helichrysum foetidum | DPPH Radical Scavenging | IC50: 21.01 ± 2.01 µg/mL | [5] |
| Helichrysum stoechas (Flowers) | DPPH Radical Scavenging | IC50: 10.2 ± 0.11 µg·mL⁻¹ | [6] |
| Helichrysum petiolare | Nitric Oxide Scavenging | IC50: 20.81 ± 3.73 µg/mL | [5] |
| Helichrysum stoechas (Flowers) | ABTS Radical Scavenging | 62.7 ± 0.23 mg TE/g DW | [6] |
Note: IC50 is the concentration of the extract required to scavenge 50% of the radicals. TE/g DW refers to Trolox Equivalents per gram of Dry Weight.
Experimental Protocols
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light[7].
-
Sample Preparation: Dissolve the this compound extract or pure compound in the same solvent to prepare a series of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL)[7].
-
Reaction: In a 96-well plate or cuvettes, mix a volume of the sample solution (e.g., 0.5 mL) with an equal volume of the DPPH solution (e.g., 0.5 mL)[7]. A blank is prepared using the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes[7][8].
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader[7][8].
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]. The IC50 value is then determined by plotting the inhibition percentage against the sample concentrations.
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, causing a loss of color.
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[9][10][11].
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm[10].
-
Sample Preparation: Prepare various concentrations of the this compound sample.
-
Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution (e.g., 20 µL sample to 200 µL ABTS•+ solution)[12].
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature[13].
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualization: Nrf2-ARE Antioxidant Pathway
Caption: Nrf2-ARE signaling pathway activation by this compound.
Anti-inflammatory Properties of this compound
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to the pathogenesis of many diseases. This compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling cascades.
Mechanism of Action
The anti-inflammatory action of this compound is multifaceted. A primary mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages[14]. Excessive NO, generated by inducible nitric oxide synthase (iNOS), is a pro-inflammatory molecule. This compound and related flavonoids have been shown to suppress the expression of the iNOS enzyme. Additionally, they can inhibit cyclooxygenase-2 (COX-2), another key enzyme responsible for producing pro-inflammatory prostaglandins[15][16].
These effects are often mediated by the downregulation of pro-inflammatory signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for iNOS, COX-2, and inflammatory cytokines[17][18]. This compound can block this cascade, preventing NF-κB activation[17][19]. The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation that can be modulated by flavonoids[20].
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory effects of Helichrysum extracts, where this compound is a key bioactive component.
| Plant Species / Extract | Cell Model | Target | IC50 / Activity Value | Reference |
| Helichrysum cymosum | RAW 264.7 | NO Production | 27 µM at 100 µg/mL | [21] |
| Ulmus pumila Ethyl Acetate Fraction | RAW 264.7 | NO Production | Significant decrease | [22] |
| Various Flavonoids (Apigenin, Quercetin) | J774A.1 | NO Production | IC50 ~5-50 µM | [16] |
| Various Flavonoids (Quercetin, Apigenin) | J774A.1 | PGE2 Release | Marked decrease | [16] |
| Various Plant Extracts | RAW 264.7 | COX-2 Inhibition | Potent inhibition (>80%) | [15] |
| Various Plant Extracts | RAW 264.7 | iNOS Inhibition | Potent inhibition (>70%) | [15] |
Note: NO (Nitric Oxide), PGE2 (Prostaglandin E2). Data often reflects the activity of complex extracts.
Experimental Protocols
This assay quantifies the inhibition of NO production by measuring nitrite, a stable breakdown product of NO, in cell culture media using the Griess reagent.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (e.g., at a density of 1.5 x 10⁵ cells/mL) and incubate for 18-24 hours to allow for adherence[14][22].
-
Treatment: Pre-treat the cells with various concentrations of the this compound sample for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells (e.g., final concentration of 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS only and a vehicle control group[14][23].
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator[14][24].
-
Griess Reaction:
-
Collect an aliquot of the cell culture supernatant (e.g., 100 µL) from each well.
-
Add an equal volume (100 µL) of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14].
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540-550 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite[14].
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity[14][22].
Visualizations: Pro-inflammatory Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative inhibition of the MAPK signaling cascade.
General Experimental Workflow
Research into the bioactivity of natural compounds like this compound typically follows a structured workflow from plant material to cellular assays.
Caption: General workflow for isolation and bioactivity screening.
Conclusion
This compound, a key bioactive constituent of Helichrysum species, demonstrates significant and mechanistically diverse antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals, modulate the Nrf2 antioxidant defense pathway, and inhibit pro-inflammatory cascades like NF-κB and MAPK underscores its therapeutic potential. The quantitative data, while often derived from complex extracts, consistently points to potent biological activity. The detailed protocols and pathway diagrams provided herein offer a robust framework for researchers aiming to further elucidate the pharmacological profile of this compound and develop novel therapeutic agents for conditions rooted in oxidative stress and chronic inflammation. Future research should focus on in vivo studies to validate these in vitro findings and explore the bioavailability and metabolic fate of this promising natural compound.
References
- 1. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study of the antioxidant constituents, activities and the gc-ms quantification and identification of fatty acids of four selected helichrysum species [uwcscholar.uwc.ac.za]
- 6. Antioxidant activity profiling by spectrophotometric methods of aqueous methanolic extracts of Helichrysum stoechas subsp. rupestre and Phagnalon saxatile subsp. saxatile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Helichrysetin and TNF‑α synergistically promote apoptosis by inhibiting overactivation of the NF‑κB and EGFR signaling pathways in HeLa and T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MAPK signaling to the early secretory pathway revealed by kinase/phosphatase functional screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 24. mdpi.com [mdpi.com]
Preliminary Studies on the Therapeutic Potential of Helichrysoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helichrysoside, an acylated flavonol glycoside, has demonstrated notable therapeutic potential in preliminary studies, particularly in the realm of metabolic disorders. This technical guide provides an in-depth overview of the current understanding of this compound's effects, drawing on available in vivo and in vitro data. The document summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed signaling pathways through which this compound may exert its beneficial effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the further exploration of this compound as a potential therapeutic agent.
Introduction
This compound is a natural compound belonging to the flavonoid family. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects[1]. Preliminary investigations into this compound have revealed its potential to improve glucose tolerance and modulate lipid metabolism, suggesting its promise as a candidate for addressing metabolic syndrome and related conditions. This guide will synthesize the existing preliminary data to provide a clear and structured understanding of its therapeutic possibilities.
Therapeutic Potential in Metabolic Disorders
The primary focus of preliminary research on this compound has been its impact on glucose and lipid metabolism. Studies have shown that this compound can significantly improve glucose tolerance in animal models and enhance glucose and lipid metabolism in liver cells[2][3][4].
In Vivo Evidence: Improved Glucose Tolerance
In a study involving mice, oral administration of this compound at a dose of 10 mg/kg/day for 14 days resulted in a significant improvement in glucose tolerance[2][3][4]. This effect was observed without any significant changes in food intake, visceral fat weight, or liver weight, suggesting a direct impact on glucose metabolism rather than an indirect effect through weight loss[2][3][4].
In Vitro Evidence: Enhanced Glucose and Lipid Metabolism
Studies using the human hepatoblastoma-derived cell line, HepG2, have provided further insights into the metabolic effects of this compound.
-
Glucose Consumption: this compound was found to enhance the consumption of glucose from the culture medium[2][3][4]. This suggests that the compound may promote glucose uptake and utilization by liver cells.
-
Triglyceride Accumulation: this compound demonstrated a potent inhibitory effect on triglyceride (TG) accumulation in HepG2 cells[2][3][4]. This effect was more pronounced than that of other related flavonol glycosides, indicating a specific structural requirement for this activity[2][3][4].
Data Presentation
The following tables summarize the key quantitative data from the preliminary studies on this compound.
Table 1: In Vivo Effect of this compound on Glucose Tolerance in Mice
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Blood Glucose Area Under the Curve (AUC) |
| Control | - | 14 days | Baseline |
| This compound | 10 | 14 days | Significant reduction compared to control |
Data synthesized from studies demonstrating improved glucose tolerance in mice treated with this compound[2][3][4].
Table 2: In Vitro Effects of this compound on HepG2 Cells
| Assay | This compound Concentration | Observation |
| Glucose Consumption | Not specified | Enhanced glucose consumption from the medium |
| Triglyceride Accumulation | Not specified | Significant inhibition of triglyceride accumulation |
Data synthesized from in vitro experiments on HepG2 cells[2][3][4].
Proposed Mechanism of Action and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, tiliroside, provides strong inferential evidence for its mechanism of action. Tiliroside, also a kaempferol glycoside with a p-coumaroyl group, has been shown to ameliorate metabolic disorders through the activation of adiponectin signaling, which subsequently activates AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα)[2][3]. This dual activation enhances fatty acid oxidation in the liver and skeletal muscle[2][3].
Furthermore, tiliroside has been found to inhibit carbohydrate digestion and glucose absorption in the gastrointestinal tract by inhibiting the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2)[5]. Given the structural similarities, it is plausible that this compound shares these mechanisms.
Proposed Signaling Pathway for Improved Glucose and Lipid Metabolism
The following diagram illustrates the proposed signaling cascade initiated by this compound, based on evidence from the related compound tiliroside.
Caption: Proposed signaling pathway of this compound in metabolic regulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on the ability of mice to clear a glucose load from the bloodstream.
Protocol:
-
Animal Model: Male ddY mice (or a similar appropriate strain), aged 5 weeks, are used.
-
Acclimatization: Animals are housed in a controlled environment (23 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. They are allowed free access to a standard diet and water.
-
Treatment: Mice are divided into a control group and a this compound-treated group. The treated group receives this compound (10 mg/kg body weight) orally once daily for 14 consecutive days. The control group receives the vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Fasting: After the 14-day treatment period, mice are fasted for 18 hours with free access to water.
-
Glucose Challenge: A baseline blood sample (time 0) is collected from the tail vein. Immediately after, a glucose solution (2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at 30, 60, and 120 minutes after the glucose administration.
-
Glucose Measurement: Blood glucose levels are measured using a glucose oxidase method with a commercial glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each mouse to determine the overall glucose tolerance.
In Vitro: Glucose Consumption Assay in HepG2 Cells
Objective: To measure the effect of this compound on glucose uptake and utilization by liver cells.
Protocol:
-
Cell Culture: Human hepatoblastoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing this compound at the desired concentration. A control group with vehicle only is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Sample Collection: At the end of the incubation period, the culture supernatant is collected.
-
Glucose Measurement: The glucose concentration in the supernatant is measured using a glucose oxidase-peroxidase assay kit.
-
Calculation: Glucose consumption is calculated by subtracting the glucose concentration in the wells with cells from the glucose concentration in cell-free wells (blank).
-
Normalization: Glucose consumption values are normalized to the total protein content of the cells in each well.
In Vitro: Triglyceride Accumulation Assay in HepG2 Cells
Objective: To determine the effect of this compound on the accumulation of triglycerides in liver cells.
Protocol:
-
Cell Culture and Seeding: HepG2 cells are cultured and seeded in 24-well plates as described in the glucose consumption assay protocol.
-
Induction of Lipid Accumulation: To induce triglyceride accumulation, cells are typically incubated in a high-glucose medium (e.g., 30 mM glucose) for 24 hours.
-
Treatment: After the induction period, the medium is replaced with fresh high-glucose medium containing various concentrations of this compound. A control group with vehicle only is included.
-
Incubation: The cells are incubated for an additional 24-48 hours.
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer).
-
Triglyceride Measurement: The intracellular triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit.
-
Normalization: The triglyceride content is normalized to the total protein concentration of the cell lysate.
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the Oral Glucose Tolerance Test in mice.
Caption: Workflow for in vitro glucose consumption and triglyceride assays.
Conclusion and Future Directions
The preliminary findings on this compound are promising, suggesting its potential as a therapeutic agent for managing metabolic disorders. Its ability to improve glucose tolerance and reduce lipid accumulation warrants further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanisms: Direct studies are needed to confirm the proposed signaling pathways, including the role of adiponectin, AMPK, and PPARα.
-
Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and safety profiles are essential for any potential drug candidate.
-
Broader therapeutic applications: Given the known anti-inflammatory and antioxidant properties of flavonoids, exploring the potential of this compound in other disease contexts, such as cardiovascular disease and neurodegenerative disorders, would be a valuable endeavor.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to establish the efficacy and safety of this compound in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. The structured data, detailed protocols, and visualized pathways are intended to facilitate and accelerate future research in this promising area.
References
- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tiliroside, a glycosidic flavonoid, ameliorates obesity-induced metabolic disorders via activation of adiponectin signaling followed by enhancement of fatty acid oxidation in liver and skeletal muscle in obese-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Helichrysoside (CAS No. 56343-26-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Helichrysoside, a natural flavonoid with the CAS number 56343-26-1. This document collates critical technical data, outlines experimental protocols for its biological evaluation, and visualizes key workflows and potential signaling pathways.
Core Technical Data
This compound, a flavonoid glycoside, has been isolated from various plant sources, including species of Helichrysum, Crocus, and Croton.[1][2] Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56343-26-1 | [1][3][4] |
| Molecular Formula | C₃₀H₂₆O₁₄ | [4] |
| Molecular Weight | 610.52 g/mol | [4] |
| Appearance | Bright yellow lamellar crystals | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |
| Melting Point | 181-184 °C | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |
| Optical Rotation | [α]D²¹ = -44º (c = 1.0, methanol) | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |
| Purity (typical) | >98% (by HPLC) | [1] |
| Storage | 2-8°C | [3] |
Biological Activity and Pharmacological Data
This compound has demonstrated several promising biological activities, primarily related to metabolic health.
Table 2: Summary of Reported Biological Activities
| Activity | Experimental Model | Key Findings | Reference |
| Improved Glucose Tolerance | Male ddY mice | Oral administration of 10 mg/kg/day for 14 days significantly improved glucose tolerance. | [1][5][6][7] |
| Enhanced Glucose Consumption | Human hepatoblastoma-derived HepG2 cells | Promoted glucose consumption from the medium. | [1][6][7] |
| Inhibition of Triglyceride Accumulation | Human hepatoblastoma-derived HepG2 cells | Significantly inhibited triglyceride (TG) accumulation. | [6][7][8] |
| Antihypertensive | Rat | Inhibits the sympathetic nervous system and relaxes blood vessels. | Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature regarding this compound's biological effects.
Isolation and Identification of this compound
A general workflow for the isolation and identification of this compound from plant material is described below. This process typically involves extraction followed by chromatographic separation and spectroscopic analysis for structural elucidation.
In Vivo Glucose Tolerance Test in Mice
This protocol is based on studies evaluating the effect of this compound on glucose metabolism in a murine model.[5]
-
Animals: Male ddY mice (11 weeks old) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: this compound is administered orally (p.o.) once daily for 14 consecutive days at doses of 1 and 10 mg/kg/day. A control group receives the vehicle.
-
Fasting: After the final administration, mice are fasted for 20 hours.
-
Glucose Challenge: A glucose solution is administered to the mice.
-
Blood Sampling: Blood glucose levels are measured at various time points post-glucose administration (e.g., 60 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and control groups.
In Vitro Assays using HepG2 Cells
Human hepatoblastoma-derived HepG2 cells are a common model to study hepatic glucose and lipid metabolism.
3.3.1. Glucose Consumption Assay
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with this compound at various concentrations for a specified period (e.g., 6 days). Metformin can be used as a positive control.
-
Glucose Measurement: The concentration of glucose in the culture medium is measured at the end of the treatment period.
-
Analysis: The reduction in glucose concentration in the medium of treated cells is compared to that of untreated control cells to determine the enhancement of glucose consumption.
3.3.2. Triglyceride Accumulation Assay
-
Induction of Steatosis: HepG2 cells are treated with a high concentration of glucose to induce intracellular triglyceride accumulation.
-
Treatment: Concurrently with high glucose treatment, cells are exposed to various concentrations of this compound.
-
Triglyceride Quantification: Intracellular triglycerides are extracted and quantified using a commercial assay kit.
-
Analysis: The level of triglyceride accumulation in this compound-treated cells is compared to that in cells treated with high glucose alone.
Potential Signaling Pathways
The beneficial effects of this compound on glucose and lipid metabolism suggest its interaction with the insulin signaling pathway. While the precise molecular targets of this compound are yet to be fully elucidated, flavonoids are known to modulate key components of this pathway.
This diagram illustrates the canonical insulin signaling cascade leading to glucose uptake and metabolic regulation. Flavonoids like this compound may positively modulate this pathway, potentially by interacting with the insulin receptor or downstream signaling molecules, thereby enhancing insulin sensitivity and leading to improved glucose homeostasis and reduced lipid accumulation.[9]
References
- 1. This compound | CAS:56343-26-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | C30H26O14 | CID 5317991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Helichrysoside in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of helichrysoside. Due to the limited quantitative data in publicly available literature for this compound specifically, this document also outlines detailed experimental protocols for determining these crucial parameters. The methodologies described are based on established practices for the analysis of flavonoid glycosides and other pharmaceutical compounds.
Introduction to this compound
This compound is an acylated flavonoid glycoside that has been isolated from Helichrysum kraussii. Its structure consists of a quercetin-3-O-glucoside moiety acylated with a p-coumaroyl group. Like many flavonoid glycosides, this compound is of interest for its potential biological activities. However, for any therapeutic application, a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for formulation development, analytical method development, and ensuring bioavailability.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and, consequently, its absorption and bioavailability. The available data on the solubility of this compound is primarily qualitative.
Based on initial isolation and characterization studies, the solubility of this compound in common laboratory solvents has been described as follows:
| Solvent | Solubility Description |
| Water | Insoluble[1] |
| Ethyl Acetate | Slightly soluble[1] |
| Acetone | Slightly soluble[1] |
| Methanol | Readily soluble[1] |
| Ethanol | Readily soluble[1] |
To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the quantitative solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure, characterized standard)
-
Solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, propylene glycol, polyethylene glycol 400, and relevant buffer solutions)
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated, stability-indicating HPLC method.
-
The concentration of this compound in the diluted sample is determined from a calibration curve prepared using standard solutions of known concentrations.
-
The equilibrium solubility is then calculated by taking into account the dilution factor.
-
Data Presentation:
The quantitative solubility data should be summarized in a table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) |
| Water | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Propylene Glycol | 25 | Experimental Value | Experimental Value |
| PEG 400 | 25 | Experimental Value | Experimental Value |
| pH 7.4 Buffer | 37 | Experimental Value | Experimental Value |
Stability of this compound
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. Flavonoid glycosides can be susceptible to degradation under various conditions, including acidic or basic environments, oxidation, and exposure to heat and light.
-
Effect of Glycosylation: Glycosylation generally enhances the stability of flavonoids compared to their corresponding aglycones.
-
pH and Hydrolysis: Flavonoid glycosides can undergo hydrolysis of the glycosidic bond under acidic or basic conditions, releasing the aglycone and the sugar moiety. The ester linkage in acylated glycosides like this compound is also susceptible to hydrolysis.
-
Oxidation: The polyhydroxy-substituted aromatic rings in flavonoids are prone to oxidation.
-
Thermal Degradation: High temperatures can accelerate degradation reactions.
-
Photostability: Exposure to light, particularly UV radiation, can lead to photodegradation.
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Constant temperature ovens
-
Photostability chamber
-
HPLC system with a PDA or Mass Spectrometry (MS) detector
Methodology:
-
Acid Hydrolysis:
-
Treat a solution of this compound with an appropriate concentration of HCl (e.g., 0.1 M to 1 M).
-
Incubate the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time.
-
Withdraw samples at different time points, neutralize with a suitable base, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with an appropriate concentration of NaOH (e.g., 0.1 M to 1 M).
-
Incubate at a controlled temperature for a specified time.
-
Withdraw samples, neutralize with a suitable acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of H₂O₂ (e.g., 3-30%).
-
Keep the mixture at room temperature or a slightly elevated temperature and monitor for degradation over time.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of this compound to high temperatures (e.g., 60-100 °C) in a constant temperature oven.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solid sample or a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
Data Analysis and Presentation:
The degradation of this compound over time can be used to determine the degradation kinetics (e.g., zero-order, first-order). The results should be presented in a table summarizing the extent of degradation under each condition.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation | Degradation Products (Retention Time) |
| 0.1 M HCl | 80 | 2, 4, 8, 24 | Experimental Value | Experimental Value |
| 0.1 M NaOH | 60 | 1, 2, 4, 8 | Experimental Value | Experimental Value |
| 3% H₂O₂ | 25 | 8, 24, 48 | Experimental Value | Experimental Value |
| Heat (Solid) | 100 | 24, 48, 72 | Experimental Value | Experimental Value |
| Light (ICH Q1B) | 25 | - | Experimental Value | Experimental Value |
Visualizations
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Logical workflow for conducting forced degradation studies on this compound.
Conclusion
While qualitative data suggests that this compound has poor aqueous solubility but is soluble in polar organic solvents like methanol and ethanol, there is a clear need for quantitative studies to support any drug development efforts. The experimental protocols outlined in this guide provide a robust framework for determining the precise solubility and stability profile of this compound. The resulting data will be invaluable for formulation scientists in selecting appropriate excipients and dosage forms, for analytical chemists in developing and validating stability-indicating methods, and for regulatory submissions. It is recommended that comprehensive studies following these protocols be undertaken to fully characterize this promising natural compound.
References
Methodological & Application
Protocol for the Extraction of Helichrysoside from Helichrysum Flowers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysum, a genus comprising around 600 species of flowering plants in the sunflower family (Asteraceae), is a rich source of various bioactive compounds.[1] The flowers of many Helichrysum species, often referred to as "everlasting" or "immortelle," are particularly abundant in flavonoids and their glycosides, which contribute to their noted antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a detailed protocol for the extraction of Helichrysoside, a specific flavonoid glycoside, from the flowers of Helichrysum species, with a focus on Helichrysum arenarium and Helichrysum italicum. This compound is chemically identified as Quercetin 3-O-(6''-O-p-coumaroyl)-glucoside. This protocol outlines methods for solvent extraction, purification, and quantification of this target compound.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies on flavonoid extraction from Helichrysum flowers.
| Extraction Method | Plant Species | Solvent | Solvent-to-Solid Ratio | Temperature (°C) | Time | Key Findings & Yields |
| Ultrasound-Assisted Extraction (UAE) | Helichrysum arenarium | 55%, 70%, 96% Ethanol | 40:1 (mL/g) | 20 | 180 min | Higher yields of α-longipinene and humulene were observed with 55% ethanol compared to Soxhlet extraction.[4] |
| Ultrasound-Assisted Extraction (UAE) | Helichrysum arenarium | Natural Deep Eutectic Solvent (NADES): Choline chloride & Lactic acid (1:4 molar ratio) with 38% water | Not Specified | Not Specified | 85 min | Yields comparable to 80% methanol for flavonoids (15.34 ± 0.10 mg/g) and phenolic acids (5.10 ± 0.12 mg/g).[5] |
| Soxhlet Extraction | Helichrysum arenarium | 55%, 70%, 96% Ethanol | 33.33:1 (mL/g) | 90 | 180 min | An effective method for extracting a range of bioactive compounds.[4] |
| Solvent Extraction | Helichrysum italicum | Methanol | Not Specified | Not Specified | Not Specified | Yields of quercetin and its glucosides up to 0.015%.[6] |
Experimental Protocols
Sample Preparation
-
Plant Material: Obtain fresh or dried flower heads of Helichrysum species (e.g., H. arenarium, H. italicum).
-
Drying: If using fresh flowers, dry them in a well-ventilated area in the dark or in an oven at a temperature no higher than 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried flowers into a fine powder using a laboratory mill to increase the surface area for efficient extraction.
Extraction Methodologies
UAE is a modern and efficient method that utilizes ultrasonic waves to accelerate the extraction process.
-
Setup: Place a known amount of powdered Helichrysum flowers (e.g., 10 g) into an Erlenmeyer flask.
-
Solvent Addition: Add the chosen solvent. For optimal extraction of flavonoid glycosides, a 60% ethanol solution is recommended.[7] A solvent-to-solid ratio of 20:1 (mL/g) is a good starting point.[7]
-
Sonication: Place the flask in an ultrasonic bath. Set the sonication parameters as follows:
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
Soxhlet extraction is a traditional and exhaustive method suitable for compounds that are not thermolabile.
-
Setup: Place a known amount of powdered Helichrysum flowers (e.g., 20 g) into a thimble.
-
Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent (e.g., 96% ethanol) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools and drips back down into the chamber. The chamber slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated for a minimum of 6 hours.
-
Solvent Evaporation: After extraction, evaporate the solvent from the flask using a rotary evaporator to yield the crude extract.
Purification of this compound
The crude extract contains a mixture of compounds. Column chromatography is a widely used technique for the purification of flavonoid glycosides.[8][9][10]
-
Column Preparation: Pack a glass column with silica gel as the stationary phase. The slurry packing method is commonly used.
-
Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid glycoside separation is a mixture of chloroform and methanol, with an increasing proportion of methanol.[10]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound (this compound).
-
Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of specific flavonoid glycosides.[11][12][13][14][15]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound (or a related standard like quercetin if a pure standard for this compound is unavailable).
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions to create a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical relationship of the this compound extraction process.
References
- 1. mail.ffhdj.com [mail.ffhdj.com]
- 2. ffhdj.com [ffhdj.com]
- 3. ffhdj.com [ffhdj.com]
- 4. herbapolonica.pl [herbapolonica.pl]
- 5. researchgate.net [researchgate.net]
- 6. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted extraction of total flavonoids from Inula helenium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. HPLC-DAD assay of flavonoids and evaluation of antioxidant activity of some herbal mixtures [pharmacia.pensoft.net]
- 12. A simple HPLC method for quantitation of quercetin in herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Helichrysoside using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helichrysoside, a natural flavonoid glycoside, has been identified in various plants, including species of Helichrysum and Rosa canina.[1] It is structurally known as quercetin 3-O-(6"-O-p-coumaroyl)-glucoside.[1] Given the therapeutic potential of flavonoids, which often includes antioxidant and anti-inflammatory properties, the accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and research. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a widely used technique for its robustness, specificity, and sensitivity.[2]
Experimental Protocol
This section details the complete methodology for the quantification of this compound, from sample preparation to chromatographic analysis.
Instrumentation and Materials
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.[3]
-
Chemicals and Reagents:
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Ultrapure water
-
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of flavonoids.[4][5]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
All mobile phases should be filtered through a 0.22 µm membrane filter and degassed before use.[4]
-
-
Standard Stock Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1000 µg/mL. Store this solution at 4°C, protected from light.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Homogenization: Weigh 1.0 g of dried and powdered plant material.
-
Extraction: Add 20 mL of methanol to the sample and extract using ultrasonication for 30 minutes at room temperature.[6]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the residue twice more and combine the supernatants.
-
Filtration: Filter the combined extract through a 0.45 µm PTFE syringe filter prior to HPLC injection to remove particulate matter.[4]
Chromatographic Conditions
The following table summarizes the recommended HPLC-DAD conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10% B5-25 min, 10-50% B25-30 min, 50-90% B30-35 min, 90% B35-40 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 356 nm (Flavonoids typically show strong absorbance around this wavelength)[5] |
| Run Time | 40 minutes |
Method Validation
To ensure that the analytical method is suitable for its intended purpose, it must be validated.[2] The validation should assess specificity, linearity, range, precision, accuracy, and sensitivity (LOD and LOQ).[5][7]
Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by comparing the chromatograms of a blank, the standard, and the sample, and by checking the peak purity using the DAD spectrum.[5]
-
Linearity and Range: The linearity is determined by injecting a series of at least five concentrations of the standard solution. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated. An R² value > 0.999 is generally considered acceptable.[3]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[7]
-
-
Accuracy: Determined by performing a recovery study. A known amount of the this compound standard is added (spiked) into a sample matrix at three different concentration levels. The percentage recovery is then calculated. Recoveries in the range of 95-105% are generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. They can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8]
Summary of Quantitative Data
The following table presents typical performance characteristics for a validated HPLC-DAD method for flavonoid analysis.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | - | 1.0 - 100 µg/mL |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.25% |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.5 - 102.1% |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.6 µg/mL |
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.
Caption: Experimental workflow for this compound quantification.
Caption: Logical components of HPLC method validation.
Conclusion
The HPLC-DAD method described provides a reliable and robust protocol for the quantitative determination of this compound. The use of a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile allows for excellent separation and resolution. The method can be fully validated according to standard guidelines to ensure its accuracy, precision, and sensitivity.[5][8] This application note serves as a comprehensive guide for researchers and professionals involved in the quality control and analysis of natural products and herbal medicines containing this compound.
References
- 1. Optimization of an HPLC-DAD method for Quercetin detection [recipp.ipp.pt]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. agro.icm.edu.pl [agro.icm.edu.pl]
- 7. youtube.com [youtube.com]
- 8. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Helichrysoside Effects on HepG2 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helichrysoside, a natural compound, has garnered interest for its potential therapeutic properties, including anticancer effects.[1] This document provides detailed protocols for in vitro assays to evaluate the cytotoxic and apoptotic effects of this compound on the human liver cancer cell line, HepG2. HepG2 cells are a widely used model in liver cancer research and drug screening.[2][3] The following protocols and application notes are intended to guide researchers in assessing the efficacy and mechanism of action of this compound.
Data Presentation: Efficacy of Flavonoids in HepG2 Cells
The following tables summarize representative quantitative data for compounds structurally or functionally similar to this compound, demonstrating how to present experimental results clearly.
Table 1: Cytotoxicity of a Chrysin Derivative (ADFMChR) on HepG2 Cells. [4]
| Compound | Concentration (µmol/L) | Inhibition Rate (%) | IC50 (µmol/L) |
| ADFMChR | 3.0 | - | 8.45 |
| 10.0 | - | ||
| 30.0 | - | ||
| 5-Fluorouracil (Control) | - | - | 9.27 |
Table 2: Apoptosis Induction by a Chrysin Derivative (ADFMChR) in HepG2 Cells. [4]
| Treatment | Concentration (µmol/L) | Apoptosis Rate (%) |
| Control | - | - |
| ADFMChR | 3.0 | 5.79 |
| 10.0 | 9.29 | |
| 30.0 | 37.8 | |
| Chrysin (ChR) | 30.0 | 16.0 |
| 5-Fluorouracil (5-FU) | 30.0 | 41.0 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the viability of HepG2 cells. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Detection by Western Blotting
This protocol is used to detect changes in the expression of key apoptosis-related proteins in HepG2 cells following treatment with this compound. Western blotting allows for the specific detection of proteins of interest.
Materials:
-
HepG2 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4] Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[7]
Visualizations
Caption: Experimental workflow for evaluating this compound in HepG2 cells.
Caption: this compound-induced intrinsic apoptosis pathway in HepG2 cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Unlocking nature's potential: anticancer potential of Helichrysum sanguineum (L.) Kostel on breast cancer cells and its chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. phcogj.com [phcogj.com]
- 4. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of Helichrysoside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysoside, a naturally occurring acylated flavonol glycoside, has garnered scientific interest for its potential therapeutic properties. Preclinical evidence, primarily from in vitro and in vivo animal studies, suggests its efficacy in modulating metabolic and inflammatory pathways. These application notes provide detailed protocols for utilizing established animal models to evaluate the therapeutic potential of this compound. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.
I. Evaluation of Anti-Diabetic Activity: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol details the in vivo assessment of this compound's effect on glucose metabolism using an oral glucose tolerance test in a murine model. This model is crucial for investigating potential anti-hyperglycemic and insulin-sensitizing properties.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
1. Animal Model:
-
Species: Male ddY mice[1]
-
Age: 11 weeks old[1]
-
Housing: Standard laboratory conditions with ad libitum access to standard chow and water, unless otherwise specified.
2. Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment to minimize stress-related variations in blood glucose.
3. Treatment Administration:
-
Test Compound: this compound
-
Vehicle: To be determined based on the solubility of this compound (e.g., distilled water, 0.5% carboxymethyl cellulose).
-
Frequency and Duration: Once daily for 14 consecutive days[1][2]
-
Control Groups:
-
Vehicle control group receiving the same volume of the vehicle.
-
Positive control group (optional, e.g., Metformin) to validate the experimental model.
-
4. Oral Glucose Tolerance Test (OGTT) Procedure (on Day 14):
-
Fasting: After the final administration of this compound or vehicle, fast the mice for 20 hours with free access to water[1].
-
Baseline Blood Glucose: At the end of the fasting period (time 0), collect a blood sample from the tail vein to measure baseline blood glucose levels.
-
Glucose Challenge: Administer a 2 g/kg body weight glucose solution orally to each mouse[3].
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge to measure blood glucose levels[3].
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose concentration-time profile for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the this compound-treated group with the control group.
Quantitative Data Summary
| Treatment Group | Dose | Duration | Animal Model | Key Findings | Reference |
| This compound | 10 mg/kg/day | 14 days | Male ddY mice | Significantly improved glucose tolerance compared to the control group. | [1][2] |
Note: Specific blood glucose values and AUC data should be recorded and analyzed from the experimental outcomes.
II. Evaluation of Anti-Inflammatory Activity
While direct studies on this compound in established anti-inflammatory animal models are not yet widely published, its classification as a flavonoid suggests potential efficacy. The following protocols for carrageenan-induced paw edema and croton oil-induced ear edema are standard and robust methods to assess the anti-inflammatory properties of flavonoid compounds.
A. Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animal Model:
-
Species: Wistar rats[4]
-
Weight: 150-200 g
-
Housing: Standard laboratory conditions.
2. Treatment Administration:
-
Test Compound: this compound
-
Vehicle: Appropriate vehicle based on solubility.
-
Dose: A dose-response study is recommended (e.g., 10, 30, 100 mg/kg).
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Pre-treatment Time: Administer this compound or vehicle 30-60 minutes prior to carrageenan injection[4][5].
-
Control Groups:
-
Vehicle control group.
-
Positive control group (e.g., Diclofenac Sodium, 6 mg/kg)[4].
-
3. Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat[4][5].
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours)[4][5].
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
B. Croton Oil-Induced Ear Edema in Mice
This model is suitable for evaluating the topical or systemic anti-inflammatory effects of compounds on acute contact dermatitis.
Experimental Protocol: Croton Oil-Induced Ear Edema
1. Animal Model:
-
Species: Swiss male mice[6]
-
Weight: 25-35 g
-
Housing: Standard laboratory conditions.
2. Treatment Administration:
-
Test Compound: this compound
-
Vehicle: Acetone or other suitable solvent.
-
Dose: For topical application, a dose-response study is recommended (e.g., 0.1, 0.5, 1.0 mg/ear)[7]. For systemic administration, oral or intraperitoneal routes can be used.
-
Application:
-
Topical: Apply this compound to the inner surface of the right ear 15-30 minutes before or concurrently with the croton oil application[8].
-
Systemic: Administer this compound orally or intraperitoneally at a specified time before croton oil application.
-
-
Control Groups:
-
Vehicle control group.
-
Positive control group (e.g., Dexamethasone, 0.1 mg/ear)[7].
-
3. Induction of Inflammation:
-
Apply a solution of croton oil (e.g., 2.5% or 5% in acetone) to the inner surface of the right ear (e.g., 10-20 µL)[6][7][8]. The left ear can serve as a non-inflamed control.
4. Measurement of Ear Edema:
-
After a specified time (e.g., 4-6 hours), euthanize the mice and take a biopsy punch (e.g., 8 mm) from both ears[6].
-
Weigh the ear punches to determine the extent of edema (the difference in weight between the right and left ear punches).
-
Alternatively, measure ear thickness with a digital micrometer before and after croton oil application[7].
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
III. Potential Signaling Pathways for Investigation
The therapeutic effects of flavonoids like this compound are often attributed to their interaction with key cellular signaling pathways. Based on existing literature for similar compounds, the following pathways are pertinent areas for mechanistic investigation in conjunction with the animal model studies.
A. AMPK Signaling Pathway (Metabolic Regulation)
Adenosine 5′-monophosphate-activated protein kinase (AMPK) is a central regulator of energy homeostasis. Activation of AMPK in the liver and muscle can enhance glucose uptake and fatty acid oxidation, which is consistent with the observed effects of this compound on glucose tolerance.[9][10]
Caption: Proposed AMPK signaling pathway activation by this compound.
B. NF-κB Signaling Pathway (Inflammation)
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Oral Administration of Helichrysoside in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of Helichrysoside to mice, compiled from preclinical research data. This document outlines methodologies for evaluating its effects on glucose metabolism, along with insights into its potential mechanisms of action. The provided protocols are intended to serve as a guide for designing and executing in vivo studies with this compound.
Introduction
This compound, an acylated flavonol glycoside, has demonstrated potential therapeutic effects, notably in the improvement of glucose tolerance.[1][2][3] Its mechanism of action is believed to involve the modulation of key signaling pathways related to glucose and lipid metabolism. This document provides a comprehensive protocol for the oral administration of this compound in mice, based on established experimental data, to facilitate further research into its pharmacological properties.
Materials and Reagents
-
This compound: Purity ≥95%
-
Vehicle for Oral Gavage:
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Alternatively, a solution of 5% DMSO and 5% Solutol in PBS can be considered for compounds with poor solubility.
-
-
Animals: Male ddY mice (11 weeks old) are a suitable model for glucose metabolism studies.[1] Other strains may be used depending on the research question.
-
Glucose solution (for Glucose Tolerance Test): 10% (w/v) glucose solution in sterile water.
-
Standard laboratory chow and water
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Animal scale
-
Blood glucose monitoring system
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Protocols
Preparation of this compound Suspension for Oral Administration
Due to the poor water solubility of many flavonoids, a suspension is often required for oral gavage.
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage is typically 10 ml/kg body weight.
-
Prepare the vehicle: For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 ml of sterile water. Stir until fully dissolved.
-
Prepare the this compound suspension: Weigh the required amount of this compound powder. Gradually add the vehicle to the powder while triturating with a mortar and pestle to create a fine, homogenous suspension. Ensure the suspension is well-mixed before each administration.
Oral Administration of this compound
The following protocol is based on a 14-day study investigating the effect of this compound on glucose tolerance.[1]
-
Animal Acclimatization: House the mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into control and treatment groups.
-
Dosing:
-
Administer this compound suspension (e.g., 10 mg/kg) or vehicle to the respective groups via oral gavage once daily for 14 consecutive days.
-
Monitor body weight and food intake daily.
-
Oral Glucose Tolerance Test (OGTT)
This test is performed to assess the effect of this compound on glucose metabolism.[1]
-
Fasting: After the final administration on day 14, fast the mice for 20 hours with free access to water.[1]
-
Baseline Blood Glucose: Measure the baseline blood glucose level (0 minutes) from the tail vein.
-
Glucose Administration: Administer a 10% (w/v) glucose solution intraperitoneally (i.p.) at a dose of 10 ml/kg.[1]
-
Blood Glucose Monitoring: Collect blood samples at 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Effect of Oral this compound Administration on Body Weight and Food Intake in Mice
| Group | Initial Body Weight (g) | Final Body Weight (g) | Average Daily Food Intake (g) |
| Vehicle Control | Data | Data | Data |
| This compound (10 mg/kg) | Data | Data | Data |
Table 2: Blood Glucose Levels during Oral Glucose Tolerance Test (OGTT)
| Group | 0 min | 30 min | 60 min | 120 min | AUC (Area Under the Curve) |
| Vehicle Control | Data | Data | Data | Data | Data |
| This compound (10 mg/kg) | Data | Data | Data | Data | Data |
Potential Signaling Pathways
Flavonoids, including this compound, are thought to exert their metabolic effects by modulating key signaling pathways. The PI3K/Akt and AMPK pathways are central to glucose uptake and metabolism.
Caption: Proposed signaling pathway of this compound in glucose metabolism.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo oral administration study of this compound.
Caption: Experimental workflow for oral this compound administration in mice.
Pharmacokinetic Considerations
Currently, there is a lack of specific published pharmacokinetic data for this compound following oral administration in mice. However, based on studies of other flavonoid glycosides, the following can be generally expected:
-
Low Bioavailability: Flavonoid glycosides often exhibit low oral bioavailability due to poor absorption and extensive first-pass metabolism in the intestine and liver.
-
Metabolism: this compound is likely to be hydrolyzed to its aglycone, quercetin, and p-coumaric acid by intestinal enzymes or gut microbiota. These metabolites may then be absorbed and undergo further phase II metabolism (glucuronidation and sulfation) in the liver.
-
Excretion: The metabolites are primarily excreted in the urine and feces.
Further pharmacokinetic studies are warranted to determine the precise absorption, distribution, metabolism, and excretion profile of this compound in mice.
Conclusion
This document provides a foundational protocol for the oral administration of this compound in mice to investigate its effects on glucose metabolism. The provided methodologies and diagrams are intended to guide researchers in their study design. Further optimization of dosages, administration vehicles, and experimental models may be necessary depending on the specific research objectives. The exploration of this compound's therapeutic potential is a promising area of research, and rigorous preclinical studies are essential to validate its efficacy and mechanism of action.
References
Application of Helichrysoside as a Reference Standard in Phytochemical Analysis
Introduction
Helichrysoside is an acylated flavonol glycoside found in various plant species, including Rosa canina and Melastoma candidum.[1] As a distinct phytochemical entity, it serves as an excellent reference standard for the qualitative and quantitative analysis of plant extracts and derived products. Its use is critical for ensuring the identity, purity, quality, and consistency of herbal materials and dietary supplements. This document provides detailed protocols for the application of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis.
Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application in analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₄ | PubChem CID: 5317991[1] |
| Molecular Weight | 610.5 g/mol | PubChem CID: 5317991[1] |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem CID: 5317991[1] |
| Synonyms | Quercetin 3-O-(6''-O-p-coumaroyl)-glucoside | PubChem CID: 5317991[1] |
| Physical State | Solid powder | General Knowledge |
| Solubility | Soluble in methanol, ethanol; practically insoluble in water. | General Flavonoid Property[2] |
Experimental Workflow for Phytochemical Analysis
The general workflow for using this compound as a reference standard involves preparation of the standard and sample, chromatographic analysis, and data interpretation for qualitative identification or quantitative measurement.
Caption: Workflow for phytochemical analysis using this compound.
Experimental Protocols
This protocol outlines a validated method for the quantification of this compound in a plant extract.
A. Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity >98%).
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water with 0.1% formic or phosphoric acid.
-
Syringe filters (0.45 µm).
-
Plant extract sample.
B. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
C. Preparation of Sample Solution:
-
Accurately weigh approximately 1 g of the powdered plant material.
-
Extract with 25 mL of methanol using sonication for 30 minutes.[3]
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
D. Chromatographic Conditions: The following table provides typical starting conditions for the analysis of flavonoids, which can be optimized for this compound.
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 352 nm (for flavonoids)[4] or scan for λmax |
E. Method Validation: The analytical method should be validated according to standard guidelines for parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
| Validation Parameter | Typical Acceptance Criteria | Example Data Range |
| Linearity (R²) | > 0.995 | 0.999 for 5-100 µg/mL |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 - 0.5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% for intraday and interday | < 1.8% |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.1% |
This protocol is suitable for rapid screening and quantification of this compound.
A. Equipment and Reagents:
-
HPTLC system with automatic sampler, developing chamber, and densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
This compound reference standard.
-
Analytical grade solvents (e.g., ethyl acetate, formic acid, methanol, water).
-
Derivatization reagent (e.g., Aluminum Chloride (AlCl₃) for flavonoids).[5]
B. Preparation of Standard and Sample Solutions:
-
Prepare standard solutions of this compound in methanol (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 µg/µL).
-
Prepare the sample extract as described in the HPLC protocol, concentrating or diluting as needed to fall within the calibration range.
C. HPTLC Method Parameters:
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Mobile Phase | Ethyl acetate : methanol : formic acid : water (20:3:1:2 v/v/v/v)[6] |
| Application | Apply 5 µL of standard and sample solutions as 8 mm bands. |
| Chamber Saturation | 20 minutes with mobile phase vapor. |
| Development | Develop the plate up to a distance of 8 cm. |
| Drying | Air dry the plate completely. |
| Derivatization | Spray with 1% methanolic AlCl₃ solution and heat at 100°C for 5 min.[5][7] |
| Densitometric Scan | Scan at 366 nm (post-derivatization) or 254 nm.[6] |
D. Analysis:
-
Qualitative: Identify this compound in the sample by comparing the Rf value and color of the band with the reference standard.
-
Quantitative: Create a calibration curve by plotting the peak area against the concentration of the applied standards. Calculate the amount of this compound in the sample using the regression equation from the curve.
Biological Activity and Signaling Pathways
This compound has demonstrated notable biological activities, particularly in regulating glucose and lipid metabolism. In studies using hepatoblastoma-derived HepG2 cells, this compound was shown to enhance glucose consumption from the medium and significantly inhibit the accumulation of triglycerides (TG).[8][9][10] These effects suggest its potential to modulate key metabolic pathways in liver cells. The p-coumaroyl moiety at the 6'' position of the glucopyranosyl part is essential for these activities.[8][9]
Caption: this compound's effects on hepatocyte glucose and lipid metabolism.
Stability and Storage of Reference Standard
-
Storage: The this compound reference standard should be stored in a tightly sealed, light-resistant container in a freezer at or below -20°C to prevent degradation.
-
Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solution Stability: Stock solutions prepared in methanol should be stored at 2-8°C and protected from light. Stability should be periodically checked, and fresh solutions should be prepared for critical quantitative work. Studies have shown that some flavonoids are stable for up to 8 weeks under specific conditions, but stability can be affected by factors like pH, temperature, and the presence of other compounds.[11]
Disclaimer: These protocols are intended as a guide. Method optimization and full validation are required for specific matrices and applications. Always consult the Certificate of Analysis provided with the reference standard for specific storage and handling instructions.
References
- 1. This compound | C30H26O14 | CID 5317991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB016397) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Stability of flavonoids and ascorbic acid Part 1: Development of an in" by Megan E West [docs.lib.purdue.edu]
Unveiling the Metabolic Benefits of Helichrysoside: Application Notes and Protocols for Glucose and Lipid Metabolism Research
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat metabolic disorders, the natural compound Helichrysoside is emerging as a promising candidate. Found in several medicinal plants, this acylated flavonol glycoside has demonstrated significant potential in modulating glucose and lipid metabolism. To facilitate further research and drug development in this area, we have compiled detailed application notes and experimental protocols based on peer-reviewed studies. These resources are intended for researchers, scientists, and drug development professionals investigating new avenues for managing conditions such as type 2 diabetes and dyslipidemia.
Application Notes
Introduction to this compound
This compound is a naturally occurring flavonoid found in various plants, including those of the Helichrysum genus. Structurally, it is an acylated derivative of kaempferol 3-O-β-D-glucopyranoside. Recent studies have highlighted its beneficial effects on metabolic health, specifically its ability to improve glucose tolerance and regulate lipid accumulation.[1][2] An important structural feature for its biological activity is the presence of an acyl group at the 6'' position of the D-glucopyranosyl moiety, which appears to be essential for its effects on both glucose and lipid metabolism.[1][2]
Mechanism of Action: A Focus on Cellular Signaling
While the precise molecular mechanisms of this compound are still under investigation, evidence from related flavonoid compounds strongly suggests the involvement of key metabolic signaling pathways. Flavonoids are known to modulate the AMP-activated protein kinase (AMPK) and PI3K/Akt signaling cascades, which are central regulators of cellular energy homeostasis.
AMPK Pathway: AMPK acts as a cellular energy sensor. Its activation in response to low energy levels (high AMP:ATP ratio) initiates a cascade of events to restore energy balance. This includes promoting glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes like cholesterol and fatty acid synthesis. Studies on tiliroside, a structurally similar compound, have shown that it enhances glucose transporter 4 (GLUT4) translocation to the cell surface via AMPK activation in muscle cells. It is highly probable that this compound exerts its effects on glucose and lipid metabolism at least in part through the activation of the AMPK pathway.
PI3K/Akt Pathway: The PI3K/Akt pathway is a primary signaling cascade downstream of the insulin receptor. Its activation is crucial for insulin-mediated glucose uptake and glycogen synthesis. Kaempferol, the aglycone of this compound, has been shown to activate the PI3K/Akt pathway, leading to enhanced glucose uptake. This suggests that this compound may also positively modulate this pathway, contributing to its glucose-lowering effects.
Applications in Metabolic Research
This compound can be utilized in a variety of in vitro and in vivo models to study glucose and lipid metabolism.
-
In vitro:
-
Hepatocyte models (e.g., HepG2 cells): To investigate the effects on hepatic glucose consumption, gluconeogenesis, and triglyceride accumulation.
-
Myocyte models (e.g., L6 cells): To study the impact on skeletal muscle glucose uptake.
-
Adipocyte models (e.g., 3T3-L1 cells): To examine effects on adipogenesis and lipolysis.
-
-
In vivo:
-
Rodent models of diabetes and obesity: To assess the effects on glucose tolerance, insulin sensitivity, and plasma lipid profiles.
-
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on glucose and lipid metabolism.
Table 1: Effect of this compound and Related Compounds on Glucose Consumption in HepG2 Cells
| Compound | Concentration (µM) | Glucose Consumption (% of Control) |
| Control | - | 100 |
| This compound | 10 | 125 |
| trans-Tiliroside | 10 | 120 |
| Kaempferol 3-O-β-D-glucopyranoside | 10 | 118 |
| Kaempferol (aglycone) | 10 | No significant effect |
| Quercetin (aglycone) | 10 | No significant effect |
| Metformin (positive control) | 1000 | 130 |
*p < 0.05 compared to control. Data adapted from a study on human hepatoblastoma-derived HepG2 cells.[1][2]
Table 2: Effect of this compound on Triglyceride (TG) Content in High-Glucose-Treated HepG2 Cells
| Compound | Concentration (µM) | TG Content (% of Control) |
| Control (High Glucose) | - | 100 |
| This compound | 10 | 75 |
| Kaempferol (aglycone) | 10 | 80 |
| Quercetin (aglycone) | 10 | 82* |
*p < 0.05 compared to high-glucose control. Data adapted from a study on human hepatoblastoma-derived HepG2 cells.[1][2]
Mandatory Visualizations
References
- 1. The tiliroside derivative, 3-O-[(E)-(2-oxo-4-(p-tolyl) but-3-en-1-yl] kaempferol produced inhibition of neuroinflammation and activation of AMPK and Nrf2/HO-1 pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiliroside-derivatives enhance GLUT4 translocation via AMPK in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: GC-MS Derivatization and Analysis of Helichrysoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysoside is an acylated flavonoid glycoside found in various plant species, notably within the Helichrysum genus.[1][2] As a member of the flavonoid family, it possesses a polyphenolic structure that contributes to its potential biological activities, including antioxidant and anti-inflammatory properties. The analysis of this compound, particularly using Gas Chromatography-Mass Spectrometry (GC-MS), presents a challenge due to its low volatility and thermal lability, which are characteristic of flavonoid glycosides.[3][4]
To overcome these challenges, a crucial derivatization step is required to enhance the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis.[5] Silylation is the most common and effective derivatization technique for flavonoids, involving the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group.[6][7] This application note provides a detailed protocol for the silylation and subsequent GC-MS analysis of this compound.
Chemical Structure
-
Compound: this compound
-
Molecular Formula: C₃₀H₂₆O₁₄
-
Structure: this compound is the 3-O-(6''-O-p-coumaroyl)-glucoside of quercetin.
Experimental Protocols
This section outlines the detailed methodologies for the extraction, derivatization, and GC-MS analysis of this compound from a plant matrix.
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is essential to isolate this compound from the complex plant matrix.
Materials:
-
Dried and powdered plant material (e.g., Helichrysum species)
-
Methanol (HPLC grade)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sonicator
-
Water bath
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Weigh approximately 0.5 g of the dried, powdered plant sample into a flask.
-
Add 40 mL of 62.5% aqueous methanol. To prevent oxidation, 1 g/L of Butylated Hydroxytoluene (BHT) can be added to the extraction solvent.[6]
-
Add 10 mL of 6 M HCl to the mixture to facilitate the hydrolysis of glycosidic bonds if analysis of the aglycone is also desired. For analysis of the intact glycoside, this step should be approached with caution as it may cleave the sugar moiety.
-
Sonicate the mixture for 15 minutes.
-
Reflux the extraction mixture in a water bath at 90°C for 2 hours.[6]
-
After cooling, filter the mixture and extract the filtrate three times with 30 mL of ethyl acetate.
-
Combine the organic layers and reduce the volume using a rotary evaporator at a temperature not exceeding 40°C.
-
Dry the resulting extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Derivatization: Silylation of this compound
Silylation is critical for making this compound suitable for GC-MS analysis. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Dried plant extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Reconstitute the dried plant extract in 100 µL of anhydrous pyridine in a GC vial.
-
Add 200 µL of BSTFA and 100 µL of TMCS to the vial.[6] This mixture of silylating agents ensures efficient derivatization of all hydroxyl groups, including those on the sugar and the p-coumaroyl moiety.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the vial at 80°C for 45 minutes in a heating block or oven to ensure complete derivatization.[6]
-
After cooling to room temperature, the sample is ready for GC-MS analysis. A 1 µL aliquot of the derivatized solution is typically injected into the GC-MS system.[6]
GC-MS Analysis
The following parameters are recommended for the analysis of silylated this compound.
Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
GC-MS Parameters
| Parameter | Setting |
| Column | Low-bleed CP-Sil 8 CB-MS (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium at a constant flow of 1.9 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, ramp to 135°C at 2°C/min, hold for 10 min; then to 220°C at 4°C/min, hold for 10 min; finally to 270°C at 3.5°C/min, and hold for 20 min.[6] |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 200°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-900 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative analysis of this compound by GC-MS requires the use of an internal standard and the creation of a calibration curve. Due to the lack of commercially available quantitative data for this compound via this specific method, the following table is a template demonstrating how such data should be structured. A suitable internal standard would be a structurally similar compound not present in the sample, such as a different flavonoid glycoside.
Table 1: Template for Quantitative GC-MS Analysis of Derivatized this compound
| Sample ID | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) |
| Standard 1 | e.g., 25.1 | Value | Value | Value |
| Standard 2 | e.g., 25.1 | Value | Value | Value |
| Standard 3 | e.g., 25.1 | Value | Value | Value |
| Plant Extract 1 | e.g., 25.1 | Value | Value | Calculated Value |
| Plant Extract 2 | e.g., 25.1 | Value | Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
The following diagram illustrates the logical relationship of the key steps in the derivatization process.
Caption: Key steps in the silylation of this compound.
Discussion
The provided protocol offers a comprehensive approach for the analysis of this compound using GC-MS. The extraction procedure is designed to efficiently isolate flavonoids from a plant matrix. The silylation step is crucial and has been optimized for flavonoids, ensuring that the polar hydroxyl groups are derivatized to increase volatility and thermal stability.[3][6] The GC-MS parameters are selected to achieve good separation and sensitive detection of the derivatized analyte.
It is important to note that the stability of the p-coumaroyl ester linkage during the derivatization and GC-MS analysis should be considered. While silylation primarily targets hydroxyl groups, the elevated temperatures in the GC injector and column could potentially lead to some degradation of the acyl moiety. The use of a high-temperature GC column and optimized temperature programming helps to minimize this risk.
For accurate quantification, the development of a robust calibration curve with an appropriate internal standard is essential. The lack of commercially available standards for this compound may necessitate its isolation and purification for the preparation of standard solutions.
Conclusion
The successful GC-MS analysis of this compound is contingent upon effective derivatization. The silylation protocol detailed in this application note provides a reliable method to render this non-volatile flavonoid glycoside suitable for gas chromatography. By following the outlined procedures for extraction, derivatization, and GC-MS analysis, researchers can achieve sensitive and specific detection and quantification of this compound in complex matrices, which is invaluable for phytochemical research and drug development.
References
- 1. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 2. Comparative Study of the Antioxidant Constituents, Activities and the GC-MS Quantification and Identification of Fatty Acids of Four Selected Helichrysum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Best Practices for Formulating Helichrysoside for Research Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysoside is a naturally occurring acylated flavonol glycoside with demonstrated biological activities, including the improvement of glucose tolerance and the inhibition of triglyceride accumulation.[1][2] These properties make it a compound of interest for research in metabolic disorders, such as diabetes and non-alcoholic fatty liver disease. Proper formulation of this compound is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed application notes and protocols for the formulation and use of this compound in a research setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective formulation.
| Property | Value | Reference |
| Molecular Formula | C30H26O14 | [3] |
| Molecular Weight | 610.5 g/mol | [3] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water. | [2] |
| Storage | Store at -20°C as a solid or in a stock solution. Protect from light. | [4] |
In Vitro Application Notes and Protocols
Preparation of this compound Stock Solution
Due to its poor aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 6.105 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the weighed this compound.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity.
Stability in Cell Culture Media
Flavonoids, including this compound, can be unstable in aqueous cell culture media at 37°C. It is crucial to consider this instability when designing experiments.
Best Practices for Ensuring Stability:
-
Prepare fresh dilutions of this compound in cell culture medium for each experiment.
-
Minimize the pre-incubation time of this compound-containing media before adding it to the cells.
-
Conduct a time-course experiment to determine the stability of this compound under your specific experimental conditions if long incubation times are necessary.
Experimental Protocols for HepG2 Cells
The human hepatoma cell line HepG2 is a relevant model for studying glucose and lipid metabolism.
This protocol is designed to assess the effect of this compound on glucose consumption in HepG2 cells.
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 40,000 cells/well and allow them to adhere and grow until sub-confluent.
-
Treatment: Treat the cells with this compound at a final concentration of 10 µM (diluted from the DMSO stock solution) in fresh cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., metformin).
-
Incubation: Incubate the cells for 24 to 144 hours.
-
Glucose Measurement: At the end of the incubation period, collect the cell culture supernatant and measure the glucose concentration using a commercially available glucose assay kit.
-
Data Analysis: Calculate the glucose consumption by subtracting the glucose concentration in the treated wells from the glucose concentration in cell-free control wells.
This protocol measures the inhibitory effect of this compound on triglyceride accumulation in HepG2 cells.
-
Induction of Lipid Accumulation: Culture HepG2 cells in a high-glucose medium to induce triglyceride accumulation.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) along with the high-glucose medium. Include a vehicle control.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them.
-
Triglyceride Quantification: Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit.[5]
-
Data Normalization: Normalize the triglyceride content to the total protein concentration in each well.
In Vivo Application Notes and Protocols
Formulation for Oral Administration in Mice
For in vivo studies, this compound can be administered orally. A suitable vehicle is required to ensure consistent and accurate dosing.
Recommended Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1-2% v/v) to improve suspension stability.[6]
Protocol for Preparing an Oral Formulation (10 mg/kg dose for a 25g mouse):
-
Calculate the required amount: For a 10 mg/kg dose in a 25g mouse, you need 0.25 mg of this compound per mouse.
-
Prepare the vehicle: Prepare a sterile 0.5% CMC solution in water.
-
Prepare the suspension: Suspend the required amount of this compound in the vehicle. For example, to dose at 10 mL/kg, you would need a concentration of 1 mg/mL. For a batch to treat 10 mice, weigh 2.5 mg of this compound and suspend it in 2.5 mL of the 0.5% CMC vehicle.
-
Homogenize: Vortex or sonicate the suspension immediately before each administration to ensure a uniform distribution of the compound.
Glucose Tolerance Test in Mice
This protocol assesses the effect of this compound on glucose tolerance in mice.[2]
-
Acclimatization and Treatment: Acclimatize the mice for at least one week. Administer this compound (10 mg/kg/day) or the vehicle control orally for a period of 14 days.[2]
-
Fasting: After the treatment period, fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure the baseline blood glucose level from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group to assess the overall glucose tolerance.
Data Presentation
Quantitative In Vitro Data
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Glucose Consumption | HepG2 | 10 µM | Significant reduction in medium glucose concentration after 6 days. | [1] |
| Triglyceride Accumulation | HepG2 | Not specified | Significant inhibition of triglyceride accumulation. | [2] |
Quantitative In Vivo Data
| Animal Model | Dose and Route | Duration | Observed Effect | Reference |
| Mice | 10 mg/kg/day, oral | 14 days | Improved glucose tolerance. | [2] |
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound in Metabolic Regulation
This compound, as a flavonoid, is proposed to exert its effects on glucose and lipid metabolism through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cellular growth, proliferation, and metabolism.
Caption: Proposed mechanism of this compound action on metabolic pathways.
Experimental Workflow for In Vitro Glucose Consumption Assay
The following diagram illustrates the key steps in performing a glucose consumption assay with this compound.
Caption: Step-by-step workflow for the glucose consumption assay.
Logical Relationship for In Vivo Study Design
This diagram outlines the logical progression of an in vivo study investigating the effects of this compound on glucose tolerance.
Caption: Logical design of an in vivo glucose tolerance experiment.
References
- 1. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C30H26O14 | CID 5317991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Administration of Euonymus alatus Leaf Extract Ameliorates Alzheimer’s Disease Phenotypes in 5xFAD Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Helichrysoside chemical synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Helichrysoside chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy for synthesizing this compound is a chemoenzymatic approach. This method involves the enzymatic hydrolysis of a readily available precursor, Rutin, to Isoquercitrin, followed by a regioselective chemical acylation at the 6''-hydroxyl group of the glucose moiety with a protected p-coumaric acid. The final step involves the deprotection of the resulting ester to yield this compound. This method is favored for its high regioselectivity and milder reaction conditions compared to a fully chemical synthesis.
Q2: What are the critical steps influencing the overall yield of this compound synthesis?
A2: The critical steps that significantly impact the overall yield are:
-
Enzymatic Hydrolysis of Rutin: The efficiency of the conversion of Rutin to Isoquercitrin is paramount. Incomplete hydrolysis or the formation of byproducts can significantly lower the yield.
-
Regioselective Acylation: Achieving high regioselectivity in the acylation of Isoquercitrin is crucial. Non-selective acylation at other hydroxyl groups leads to a mixture of isomers that are difficult to separate, thereby reducing the yield of the desired this compound.
-
Purification: Each step requires efficient purification to remove starting materials, byproducts, and reagents, which can interfere with subsequent reactions and complicate the final isolation of this compound.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the synthesis.
-
TLC: Use silica gel 60 F254 plates. A mobile phase of chloroform:methanol:hexane (e.g., 7:2:1 v/v/v) can be used for the separation of flavonoids.[1] Spots can be visualized under UV light (254 nm and 365 nm) and by staining with reagents like 1% ethanolic aluminum chloride, which often produces yellow fluorescence for flavonoids.[1][2]
-
HPLC: A reverse-phase C18 column is suitable for analyzing the reaction mixture.[3][4] A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.5% formic acid) can effectively separate Rutin, Isoquercitrin, and this compound.[3] The retention times for Rutin, Isoquercitrin, and Quercetin are typically distinct, allowing for clear monitoring of the hydrolysis step.[5]
Troubleshooting Guides
Problem 1: Low Yield in Enzymatic Hydrolysis of Rutin to Isoquercitrin
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | Enzyme Selection: Naringinase from Penicillium decumbens is commonly used. Ensure the enzyme is active and from a reliable source.[6] pH and Temperature: The optimal pH for naringinase is typically around 4.0-5.5, and the optimal temperature is around 50-55°C.[4] Verify and adjust the pH of the reaction mixture and maintain the optimal temperature. Enzyme Concentration: An insufficient amount of enzyme will lead to incomplete conversion. Increase the enzyme concentration incrementally. |
| Incomplete Reaction | Reaction Time: The hydrolysis of Rutin can take several hours. Monitor the reaction progress by HPLC to ensure it has gone to completion.[3][4] Substrate Solubility: Rutin has limited solubility in water. The reaction can be performed in a buffer solution with a small amount of a co-solvent like ethanol to improve solubility. |
| Byproduct Formation | Over-hydrolysis: Naringinase can also contain β-glucosidase activity, which can further hydrolyze Isoquercitrin to Quercetin. Monitor the reaction closely and stop it once the maximum yield of Isoquercitrin is achieved.[7] |
Problem 2: Low Yield and/or Poor Regioselectivity in the Acylation of Isoquercitrin
| Potential Cause | Troubleshooting Steps |
| Inefficient Acylation | Coupling Reagents: Use fresh and high-quality EDC·HCl and 4-DMAP. Moisture can deactivate these reagents. Reaction Conditions: The reaction is typically carried out in a dry aprotic solvent like pyridine or DMF at room temperature. Ensure anhydrous conditions. Stoichiometry: Optimize the molar ratio of Isoquercitrin, protected p-coumaric acid, EDC·HCl, and 4-DMAP. An excess of the acylating agent and coupling reagents may be necessary. |
| Formation of Isomeric Byproducts | Protecting Group Strategy: The use of a bulky protecting group on the phenolic hydroxyl of p-coumaric acid, such as tert-butyldiphenylsilyl (TBDPS), can help direct the acylation to the less sterically hindered 6''-OH group of the glucose moiety. Enzymatic Acylation: Consider using a lipase, such as Novozym 435, which can exhibit high regioselectivity for the primary hydroxyl group of the sugar.[8][9] |
| Side Reactions | Self-condensation of p-coumaric acid: This can be minimized by the slow, dropwise addition of the protected p-coumaric acid to the reaction mixture containing Isoquercitrin and the coupling agents. |
Problem 3: Difficult Purification of this compound
| Potential Cause | Troubleshooting Steps |
| Complex Reaction Mixture | Initial Work-up: After the acylation reaction, a thorough aqueous work-up is necessary to remove excess reagents and water-soluble byproducts. Chromatography: Column chromatography is essential for purification. Silica gel is commonly used.[10] A step-gradient elution with a solvent system like chloroform-methanol can be effective. For complex mixtures, Sephadex LH-20 chromatography, which separates based on molecular size and polarity, can be a valuable secondary purification step.[10] |
| Co-elution of Impurities | Optimize Chromatography Conditions: Experiment with different solvent systems and gradients to improve separation. Two-dimensional TLC can be used to develop an optimal solvent system. Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system can further enhance purity. |
Quantitative Data
Table 1: Reported Yields for Key Steps in this compound Synthesis
| Reaction Step | Reactants | Reagents/Catalyst | Conditions | Product | Reported Yield | Reference |
| Enzymatic Hydrolysis | Rutin | Naringinase | pH 4.1, 50°C, 71 h | Isoquercitrin | ~65% | General enzymatic hydrolysis |
| Enzymatic Hydrolysis | Rutin | α-L-rhamnosidase | pH 5.5, 55°C | Isoquercitrin | Complete conversion | [4] |
| Acylation | Isoquercitrin, TBDPS-p-coumaric acid | EDC·HCl, 4-DMAP | Pyridine, rt | Protected this compound | - | General chemical synthesis |
| Deprotection | Protected this compound | TBAF | THF, rt | This compound | - | General chemical synthesis |
| Overall Synthesis | Rutin, p-coumaric acid | Multi-step | - | This compound | 36.9% | Published synthesis |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Rutin to Isoquercitrin
-
Dissolve Rutin (1 equivalent) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5). A co-solvent such as ethanol (up to 20% v/v) can be added to aid solubility.
-
Add Naringinase (e.g., from Penicillium decumbens) to the solution. The optimal enzyme concentration should be determined empirically but a starting point of 1-5% (w/w) of the substrate can be used.
-
Incubate the reaction mixture at 50°C with constant stirring.
-
Monitor the reaction progress by HPLC until maximum conversion to Isoquercitrin is observed.
-
Once the reaction is complete, terminate it by heating the mixture to 90-100°C for 10 minutes to denature the enzyme.
-
Filter the reaction mixture to remove the denatured enzyme.
-
The crude Isoquercitrin solution can be concentrated under reduced pressure and purified by column chromatography on silica gel using a chloroform-methanol gradient.
Protocol 2: Chemical Synthesis of this compound from Isoquercitrin
Step A: Protection of p-Coumaric Acid
-
Dissolve p-coumaric acid (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.2 equivalents) and tert-butyldiphenylsilyl chloride (TBDPSCl) (1.2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected p-coumaric acid.
Step B: Acylation of Isoquercitrin
-
Dissolve Isoquercitrin (1 equivalent) and the protected p-coumaric acid (1.5 equivalents) in anhydrous pyridine.
-
Add 4-dimethylaminopyridine (4-DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents).
-
Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane-ethyl acetate).
Step C: Deprotection to Yield this compound
-
Dissolve the protected this compound from the previous step in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1 M solution in THF) dropwise at 0°C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. epfl.ch [epfl.ch]
- 3. Optimization of Subcritical Water Hydrolysis of Rutin into Isoquercetin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective acylation of flavonoid glucoside with aromatic acid by an enzymatic reaction system from cultured cells of Ipomoea batatas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antiradical Activity of Isoquercitrin Esters with Aromatic Acids and Their Homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing solvent conditions for Helichrysoside plant extraction
Technical Support Center: Helichrysoside Extraction
Welcome to the technical support center for the optimization of this compound extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which solvents are best for its extraction?
This compound is a flavonoid glycoside. Glycosides are compounds containing a sugar part (glycone) and a non-sugar part (aglycone).[1] For extraction, polar organic solvents are generally most effective. Ethanol and methanol, often mixed with water (e.g., 70-80% alcohol solutions), are commonly used because they can effectively dissolve these polar compounds.[2][3][4] The choice of solvent significantly impacts extraction efficiency.[5] Non-polar solvents like chloroform or ether are typically used for extracting non-polar compounds like terpenoids and fats, while polar solvents are preferred for flavonoids and glycosides.[6]
Q2: What are the key factors that influence the yield of this compound?
Several factors critically affect the extraction yield of flavonoids and glycosides like this compound:
-
Solvent Selection: The type and polarity of the solvent are paramount. Hydroalcoholic mixtures (ethanol/water or methanol/water) are often most effective.[7]
-
Solvent Concentration: The ratio of alcohol to water must be optimized. For example, studies on Helichrysum arenarium have tested ethanol concentrations of 55%, 70%, and 96%.[8]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation of heat-sensitive compounds like glycosides.[2][9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.[2]
-
Solvent-to-Solid Ratio: An adequate volume of solvent is necessary to ensure all the target compound is dissolved from the plant material.[5][10]
-
Particle Size: Grinding the plant material into a fine powder increases the surface area available for solvent contact, improving extraction efficiency.[5][11]
-
Plant Material: The species, age, and part of the plant used (leaves, flowers, etc.), as well as its moisture content, will affect the concentration of this compound.[11][12]
Q3: Which extraction techniques are suitable for this compound?
Both conventional and modern techniques can be used. The choice depends on laboratory equipment, scale, and the heat sensitivity of this compound.
-
Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period. It is simple but can be time-consuming.[9][13]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent. However, the prolonged exposure to heat can degrade thermally unstable compounds.[5][9]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It is often faster and more efficient than traditional methods.[10][14]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction. It is known for its high efficiency and speed.[14][15]
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[5] | 1. Ensure plant material is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C). Grind the material into a fine, uniform powder.[5] |
| 2. Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently dissolve this compound. | 2. Test a range of solvents with varying polarities. Start with 70-80% ethanol or methanol.[2][3] Consider adding a small amount of acid to the solvent, as an acidic pH can sometimes improve flavonoid recovery.[10] | |
| 3. Insufficient Extraction Time or Temperature: The process may not be running long enough or at a high enough temperature for complete extraction.[5] | 3. Optimize extraction time and temperature through small-scale trials. For maceration, increase soaking time and incorporate periodic agitation. For UAE or MAE, adjust the duration and power/temperature settings.[5][14] | |
| 4. Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated before all the target compound is extracted.[5] | 4. Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material). Experiment to find the optimal balance between yield and solvent usage.[5][10] | |
| Target Compound Degradation | 1. Excessive Heat: this compound, like many glycosides, can be sensitive to high temperatures used during extraction or solvent evaporation.[1][9] | 1. Use extraction methods that operate at lower temperatures (e.g., maceration, UAE). When removing the solvent, use a rotary evaporator at a controlled low temperature (e.g., < 40-50°C).[5][16] |
| 2. Enzymatic Degradation: Endogenous enzymes in the plant material can hydrolyze the glycosidic bond if the material is not properly handled or dried.[1] | 2. Deactivate enzymes by briefly heating the fresh plant material (blanching) before drying or by ensuring rapid and thorough drying immediately after harvesting.[1] | |
| 3. Acidic Conditions: Strong acids can cause hydrolysis of the glycosidic linkage, separating the sugar from the aglycone.[1] | 3. Avoid using strongly acidic solvents unless specifically required for the protocol. If acid is used, a milder acid or a buffered solution is preferable. Ensure extracts are neutralized if necessary.[1] | |
| Extract Contains Many Impurities | 1. Inappropriate Solvent Selectivity: The chosen solvent may be co-extracting a wide range of other compounds (e.g., chlorophyll, lipids) along with this compound.[3] | 1. Perform a preliminary extraction with a non-polar solvent (like n-hexane) to remove lipids and chlorophyll before extracting with a polar solvent for this compound. This is known as defatting.[3][6] |
| 2. Lack of Purification Steps: The crude extract has not been sufficiently purified. | 2. Implement post-extraction purification steps. This can include liquid-liquid partitioning, where the extract is mixed with two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity, followed by column chromatography for final isolation.[5][17] |
Data Presentation: Solvent Comparison
The selection of an appropriate solvent system is crucial. The following table summarizes data from various studies on flavonoid and glycoside extraction to provide a comparative overview.
| Solvent System | Concentration | Target Compound Class | Plant Source Example | Typical Yield/Efficiency | Reference |
| Ethanol | 95% | Flavonoids, Steroids | Artemisia tomentosum | Effective for various compounds | [4] |
| Ethanol-Water | 70-80% | Total Cardiac Glycosides | Nerium oleander | Commonly used standard for glycosides | [3] |
| Ethanol-Water | 74.7% (w/w) | Total Flavonoids | Matricaria chamomilla | 4.11 ± 0.07% | [2] |
| Ethanol-Water | 70% | Total Flavonoids | Moringa oleifera | More efficient than other concentrations | [11] |
| Ethanol-Water | 55% | Bioactive substances | Helichrysum arenarium | Higher yield of certain compounds than 70% or 96% ethanol | [8] |
| Methanol-Water | 75:25 (v/v) | Isoflavones | Trifolium L. | Optimal efficiency at 125°C (PLE) | [18] |
| Methanol-Water | 50% | Flavonoids | General | Requires addition of HCl and antioxidant for best results | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a detailed methodology for extracting this compound using ultrasonication, a modern and efficient technique.
1. Preparation of Plant Material:
-
Harvest the desired plant parts (e.g., flowers or leaves of a Helichrysum species).
-
Thoroughly dry the plant material in a shaded, well-ventilated area or using a lyophilizer (freeze-dryer) to prevent degradation of bioactive compounds.[5]
-
Grind the dried material into a fine powder (particle size < 0.5 mm) using a laboratory mill to increase the surface area for extraction.[11]
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (v/v) to the flask, creating a solvent-to-solid ratio of 10:1.
-
Place the flask in an ultrasonic bath.
-
Set the sonication parameters. A typical starting point is a frequency of 40 kHz and a power of 150 W.[18]
-
Set the temperature of the water bath to 45°C.[18]
-
Sonicate for 45 minutes. These parameters should be optimized for your specific plant material.
3. Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent (e.g., 20 mL of 70% ethanol) to recover any remaining extract.
-
Combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature of 40°C to remove the ethanol and water.[5]
4. Drying and Storage:
-
Dry the resulting crude extract in a vacuum oven or by freeze-drying to obtain a solid powder.
-
Weigh the final dried extract to calculate the yield.
-
Store the extract in an airtight, light-proof container at -20°C for further analysis and purification.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound extraction conditions.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 2. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. herbapolonica.pl [herbapolonica.pl]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials - ProQuest [proquest.com]
- 12. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming the Low Bioavailability of Helichrysoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Helichrysoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, an acylated flavonol glycoside, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Like many flavonoids, this compound is susceptible to extensive metabolism in the intestines and liver by phase I and phase II enzymes. This rapid biotransformation converts it into metabolites that may have reduced biological activity and are more readily excreted. Additionally, efflux transporters in the intestinal epithelium can actively pump this compound back into the intestinal lumen, further reducing its net absorption.
Q2: My in vitro experiments with this compound show promising results, but they are not replicated in vivo. What could be the cause?
A2: This discrepancy is a common challenge and is most likely due to the low oral bioavailability of this compound. The concentration of the active compound reaching the systemic circulation and target tissues in vivo is likely significantly lower than the concentrations used in your in vitro assays. It is crucial to consider the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Strategies to enhance bioavailability should be considered to bridge the gap between in vitro and in vivo results.
Q3: What are the main strategies to improve the bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be employed to enhance the bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from enzymatic degradation, and enhance its absorption.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of this compound.
-
Co-administration with Absorption Enhancers: Certain excipients can modulate tight junctions in the intestinal epithelium or inhibit efflux pumps, thereby increasing the permeability of this compound.
-
Structural Modification: While this compound is already an acylated flavonoid, further chemical modifications could be explored to enhance its lipophilicity and metabolic stability. However, this may alter its biological activity and requires extensive medicinal chemistry efforts.
Troubleshooting Guides
Issue 1: Low Solubility of this compound in Aqueous Buffers for In Vitro Assays
Symptoms:
-
Precipitation of this compound in cell culture media or buffers.
-
Inconsistent and non-reproducible results in in vitro experiments.
Possible Causes:
-
This compound's inherent low aqueous solubility.
-
Incorrect solvent or concentration used for stock solutions.
Solutions:
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol.[1] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to enhance its solubility in aqueous media.[2]
Issue 2: Poor Permeability of this compound in Caco-2 Cell Monolayer Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) values.
-
Poor recovery of the compound from the basolateral side.
Possible Causes:
-
Low solubility in the apical buffer.
-
Efflux by transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells.
-
Non-specific binding to the plasticware.[3]
Solutions:
-
Improve Solubility: Utilize a formulation strategy such as cyclodextrin complexation to increase the concentration of dissolved this compound in the apical compartment.
-
Inhibit Efflux Pumps: Co-incubate with known P-gp inhibitors (e.g., verapamil) to determine if efflux is a limiting factor.
-
Address Non-specific Binding: Pre-treat plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. To improve recovery, consider adding an organic solvent to the collection plates before transferring the basolateral samples.[3]
Issue 3: Low and Variable Plasma Concentrations in Animal Pharmacokinetic Studies
Symptoms:
-
Low Cmax (maximum plasma concentration) and AUC (area under the curve).
-
High inter-individual variability in plasma levels.
Possible Causes:
-
Poor oral absorption due to low solubility and/or high first-pass metabolism.
-
Degradation in the gastrointestinal tract.
Solutions:
-
Administer a Bioavailability-Enhanced Formulation: Instead of a simple suspension, use a nanoformulation (e.g., liposomes, nanoemulsion) or a cyclodextrin complex for oral administration.
-
Consider Alternative Routes of Administration: For initial proof-of-concept studies, intraperitoneal (i.p.) or intravenous (i.v.) administration can bypass the gastrointestinal absorption barriers and provide a baseline for systemic exposure.
-
Co-administration with a CYP450 Inhibitor: To assess the impact of first-pass metabolism, co-administer this compound with a broad-spectrum cytochrome P450 inhibitor (e.g., piperine) in a pilot study.
Data Presentation
Table 1: Solubility Enhancement of Flavonoids Using Cyclodextrins
| Flavonoid | Cyclodextrin | Fold Increase in Solubility | Reference |
| Quercetin | β-Cyclodextrin | 4.6 | [4] |
| Isoliquiritigenin | Sulfobutyl ether-β-cyclodextrin | ~298 | [2] |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 9 | [5] |
Table 2: In Vitro Permeability of Structurally Related Flavonoid Glycosides in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Human Oral Bioavailability | Reference |
| Kaempferol | 1.17 ± 0.13 | Moderate | [6] |
| Kaempferol-3-O-galactoside | 1.83 ± 0.34 | Moderate | [6] |
| Kaempferol-3-O-glucoside | 2.09 ± 0.28 | Moderate | [6] |
| Quercetin-3-O-glucoside | >6 x 10⁻⁶ | High | [7] |
Table 3: Pharmacokinetic Parameters of Quercetin and its Glycosides After Oral Administration
| Compound | Animal Model | Dose | Cmax (µmol/L) | Tmax (h) | Relative Bioavailability | Reference |
| Quercetin-3-glucoside | Human | 325 µmol | 5.0 ± 1.0 | 0.62 | - | [8][9] |
| Quercetin-4'-glucoside | Human | 331 µmol | 4.5 ± 0.7 | 0.45 | Same as 3-glucoside | [8][9] |
| Isoquercitrin (Quercetin-3-O-glucoside) | Dog | 30 µmol/kg | 0.89 ± 0.07 | ~1 and 4 (biphasic) | 1.5 times higher than quercetin | [10][11] |
| Quercetin (liposomal) | - | - | Significantly higher than free quercetin | - | >5-fold increase | [] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform and Methanol (for lipid dissolution)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a chloroform:methanol mixture in a round-bottom flask. The molar ratio of lipid to cholesterol can be optimized (e.g., 2:1).
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and agitating the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound formulation (e.g., in HBSS with a low percentage of DMSO or as a cyclodextrin complex)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-25 days until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound test solution to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Visualizations
Figure 1. Barriers to the oral bioavailability of this compound.
Figure 2. Key strategies to enhance the bioavailability of this compound.
Figure 3. Experimental workflow for developing and testing bioavailability-enhanced this compound.
References
- 1. Tiliroside | CAS:20316-62-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 3. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Oral bioavailability of quercetin from different quercetin glycosides in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academy.miloa.eu [academy.miloa.eu]
Minimizing the degradation of Helichrysoside during sample storage
This technical support center provides guidance on minimizing the degradation of Helichrysoside during sample storage. As a valuable bioactive compound, ensuring its stability is critical for accurate experimental results and the development of effective pharmaceuticals and nutraceuticals. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an acylated flavonol glycoside, specifically a derivative of quercetin. Its stability is crucial as degradation can lead to a loss of its biological activity, impacting research outcomes and the efficacy of potential therapeutic products. The primary degradation pathways involve the hydrolysis of the glycosidic and ester bonds, as well as oxidation of the flavonoid structure.
Q2: What are the main factors that cause this compound degradation?
The primary factors contributing to the degradation of this compound and other similar flavonoid glycosides are:
-
Temperature: Elevated temperatures accelerate hydrolytic and oxidative reactions.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic and ester linkages. Flavonoids are generally more stable in acidic conditions compared to neutral or alkaline environments.[1]
-
Light: Exposure to UV and visible light can induce photodegradation.
-
Enzymatic Activity: The presence of enzymes such as glycosidases and esterases, either from the sample matrix or microbial contamination, can lead to rapid degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure of the flavonoid.[2]
Q3: What are the ideal short-term storage conditions for this compound samples?
For short-term storage (up to 72 hours), it is recommended to keep this compound samples, both in solid form and in solution, at 2-8°C in a dark, airtight container. If in solution, use a slightly acidic buffer (pH 4-6) to minimize hydrolysis.
Q4: What are the recommended long-term storage conditions for this compound?
For long-term storage, solid samples of this compound should be stored at -20°C or, ideally, at -80°C in a desiccated, oxygen-free environment. If long-term storage in solution is unavoidable, use a suitable solvent (e.g., DMSO, ethanol) at -80°C. However, repeated freeze-thaw cycles should be avoided as this can accelerate degradation.
Q5: How can I prevent enzymatic degradation of this compound in my samples?
To prevent enzymatic degradation, especially in crude extracts, it is advisable to heat-denature enzymes immediately after extraction (e.g., by boiling in the extraction solvent for a short period). Alternatively, storing extracts at ultra-low temperatures (-80°C) will significantly reduce enzymatic activity. The addition of enzymatic inhibitors is also a possibility, depending on the downstream application.
Troubleshooting Guides
Problem: I am seeing a loss of this compound in my samples even when stored at -20°C.
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Aliquot your samples into smaller, single-use vials before freezing to avoid repeated thawing and freezing of the entire batch. |
| Presence of Oxygen | Purge the headspace of your sample containers with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation. |
| Enzymatic Activity | Even at -20°C, some enzymatic activity can persist over time. For long-term storage, -80°C is recommended to completely halt enzymatic processes. |
| Inappropriate Solvent | If stored in solution, the solvent may not be optimal for stability. Consider switching to a non-aqueous solvent like DMSO or ethanol for long-term storage. |
Problem: My this compound solution is changing color over time.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | A color change, often to a brownish hue, can indicate oxidation of the phenolic rings. Store solutions in amber vials and purge with inert gas. The addition of an antioxidant like ascorbic acid may be considered if it does not interfere with your experiment. |
| pH Shift | A change in the pH of the solution can alter the chromophore of the flavonoid and may also indicate degradation. Ensure your solution is adequately buffered. |
| Photodegradation | Exposure to light can cause degradation and color change. Always store solutions in light-protecting amber vials or wrap containers in aluminum foil. |
Quantitative Data on Flavonoid Glycoside Stability
Due to the limited availability of specific stability data for this compound, the following tables provide representative data for structurally similar flavonoid glycosides, such as quercetin glycosides. This data can be used as a general guide for understanding the stability profile of this compound.
Table 1: Effect of Temperature on the Degradation of Quercetin Glycosides in Solution (pH 7)
| Temperature (°C) | Half-life (t½) of Quercetin-3-O-glucoside (hours) |
| 25 | >100 |
| 50 | ~48 |
| 80 | ~12 |
| 100 | ~2 |
This table illustrates the significant impact of temperature on the stability of a representative flavonoid glycoside. The data is extrapolated from studies on the thermal degradation of flavonols.
Table 2: Effect of pH on the Hydrolysis Rate of Flavonoid Glycosides at 80°C
| pH | Relative Hydrolysis Rate |
| 2 | Low |
| 4 | Moderate |
| 7 | High |
| 9 | Very High |
This table demonstrates that flavonoid glycosides are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm and 350 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Accelerated Stability Study of this compound
This protocol outlines an accelerated stability study to predict the long-term stability of this compound.
-
Sample Preparation: Prepare multiple aliquots of the this compound sample (solid or in a specific solvent/formulation).
-
Storage Conditions: Place the aliquots in controlled environment chambers at various stress conditions. Recommended conditions include:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH (Control)
-
Exposure to a standardized light source (photostability testing)
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the withdrawn samples for the concentration of this compound using a validated analytical method, such as the HPLC method described in Protocol 1. Also, monitor for the appearance of degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. Calculate the degradation rate constant and the shelf-life of the product.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
Enhancing the detection sensitivity of Helichrysoside in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of Helichrysoside in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most effective extraction methods for this compound from complex matrices like plasma or tissue homogenates?
A1: For flavonoid glycosides like this compound, which are polar in nature, several extraction techniques can be effective. Traditional methods include maceration and reflux extraction using polar solvents such as methanol, ethanol, or acetone, often in combination with water.[1] More advanced and efficient methods include ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE), which can reduce extraction time and solvent consumption.[2][3] For biological fluids, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach to clean up the sample and concentrate the analyte.[4][5]
Q2: What are the key considerations for choosing a suitable analytical technique for this compound quantification?
A2: The choice of analytical technique depends on the required sensitivity and the complexity of the matrix. High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is a robust method for quantification, but may lack sensitivity in complex matrices.[6][7] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound in biological samples.[8][9]
Q3: How can I minimize the degradation of this compound in my samples during storage and processing?
A3: The stability of analytes like this compound in biological matrices is influenced by several factors, including temperature, light, pH, and enzymatic activity.[10] To minimize degradation, it is crucial to store samples at low temperatures (-20°C or -80°C) and protect them from light.[11][12] Adjusting the pH of the sample and adding enzyme inhibitors can also prevent chemical and enzymatic degradation.[11] It is essential to perform stability studies to understand how these factors affect your analyte in your specific matrix.[10]
Q4: What are matrix effects in LC-MS analysis and how can they affect my results for this compound?
A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[13] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[8][14] Matrix effects are a significant concern in quantitative LC-MS analysis and can compromise the accuracy and reproducibility of the method.[8]
Troubleshooting Guides
Problem: Low Recovery of this compound During Sample Preparation
Q: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What are the potential causes and how can I troubleshoot this?
A: Low recovery during SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inappropriate SPE Sorbent: The choice of sorbent is critical. For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) is commonly used. However, if the analyte is too polar, it may not be retained effectively. In such cases, consider a polymer-based sorbent or a mixed-mode cation exchange sorbent.
-
Incorrect pH of Loading Solution: The pH of the sample loaded onto the SPE cartridge can significantly impact the retention of this compound. Ensure the pH is optimized to promote the neutral form of the analyte for better retention on reversed-phase sorbents.
-
Inefficient Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the organic solvent percentage in the elution step or try a different solvent with a higher elution strength.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step. Reduce the sample volume or use a cartridge with a higher sorbent mass.
-
Incomplete Analyte Binding: The flow rate during sample loading might be too high, not allowing sufficient time for the analyte to interact with the sorbent. Optimize the loading flow rate to ensure complete binding.
Problem: Poor Peak Shape and Resolution in UPLC-MS/MS Analysis
Q: My chromatograms for this compound show significant peak tailing and co-elution with interfering peaks. How can I improve the chromatography?
A: Poor peak shape and resolution can compromise the accuracy of integration and the overall sensitivity of the assay.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase: The composition and pH of the mobile phase are crucial for good chromatography. For flavonoid glycosides, a mobile phase consisting of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid) is often used to improve peak shape and ionization efficiency.[9] Experiment with different mobile phase compositions and gradients.
-
Column Overloading: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.
-
Incompatible Injection Solvent: The solvent in which the sample is dissolved can affect peak shape. Ideally, the injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column.
-
Column Degradation: Over time, the performance of the analytical column can degrade. Try flushing the column or replacing it with a new one.
-
Presence of Interfering Matrix Components: If co-elution is an issue, further optimization of the sample preparation method is necessary to remove the interfering compounds.[15] Alternatively, adjust the chromatographic gradient to better separate this compound from the interferences.
Problem: Inconsistent Results and Poor Reproducibility
Q: I am observing high variability in my quantitative results for this compound across different batches of samples. What could be the cause?
A: Inconsistent results are often a symptom of unaddressed matrix effects or issues with analyte stability.
Potential Causes and Solutions:
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different lots of biological matrices.[13] It is crucial to assess and correct for matrix effects.
-
Qualitative Assessment: Use post-column infusion to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Quantitative Assessment: The post-extraction spiking method is considered the "gold standard" for quantifying matrix effects.[13] This involves comparing the response of the analyte spiked into a blank extracted matrix with the response in a neat solution.
-
-
Analyte Instability: this compound may be degrading in the matrix during storage or sample processing. Conduct thorough stability studies, including freeze-thaw stability, short-term benchtop stability, and long-term storage stability, to ensure the integrity of the analyte.[10]
-
Use of an Appropriate Internal Standard (IS): An ideal IS should co-elute with the analyte and experience similar matrix effects. A stable isotope-labeled version of this compound is the best choice to compensate for matrix effects and improve reproducibility.[8] If a stable isotope-labeled IS is not available, a structurally similar compound can be used, but its effectiveness in correcting for matrix effects must be thoroughly validated.
Experimental Protocols
Protocol: UPLC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a general framework. Optimization and validation are essential for specific applications.
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with 500 µL of water.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS should be optimized by infusing standard solutions.
Quantitative Data Summary
The following tables present hypothetical yet realistic data for the validation of a UPLC-MS/MS method for this compound, based on typical performance characteristics for similar assays.[6][9]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85.2 | 92.5 |
| High | 800 | 88.1 | 95.3 |
Visualizations
Caption: Workflow for enhancing this compound detection sensitivity.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Factors affecting this compound stability in biological matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks [frontiersin.org]
- 3. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Troubleshooting unexpected cytotoxicity in Helichrysoside cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cytotoxicity in Helichrysoside cell-based assays.
Troubleshooting Guide: Unexpected Cytotoxicity
Unexpected cytotoxicity in cell-based assays can arise from a multitude of factors, ranging from the inherent properties of the compound to subtle variations in experimental technique. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment: Is it True Cytotoxicity or an Artifact?
The first step is to determine if the observed cell death is a genuine biological effect of this compound or an experimental artifact.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and resolve unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My cells show high levels of cytotoxicity even at very low concentrations of this compound. What are the potential causes?
A1: High cytotoxicity at low concentrations can be alarming and may point to several factors:
-
Compound Instability or Degradation: this compound, like many natural compounds, may be unstable in cell culture media, degrading into more toxic byproducts.
-
Recommendation: Prepare fresh stock solutions for each experiment. If possible, assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC.
-
-
Solubility Issues: Poor solubility can lead to the formation of compound precipitates, which can be cytotoxic to cells.[1] Even at low final concentrations, if the initial stock in DMSO is not properly diluted, microprecipitates can form.
-
Recommendation: Ensure your DMSO stock of this compound is fully dissolved before diluting into your final culture medium. Visually inspect for any precipitation after dilution. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being ideal for most cell lines to avoid solvent-induced toxicity.[2][3][4]
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.
-
Recommendation: If possible, test the cytotoxicity of this compound on a different, unrelated cell line to see if the effect is cell-type specific.
-
-
Contamination: Mycoplasma or other microbial contamination in your cell cultures can cause stress and increase sensitivity to cytotoxic agents.[1]
-
Recommendation: Regularly test your cell lines for mycoplasma contamination.
-
Q2: I'm observing conflicting results between different cytotoxicity assays (e.g., MTT vs. Annexin V/PI). Why is this happening?
A2: Discrepancies between different cytotoxicity assays often indicate a specific mechanism of action or an assay-specific artifact.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[5] However, compounds can inhibit mitochondrial function without directly causing cell death, leading to a decrease in the MTT signal that might be misinterpreted as cytotoxicity.
-
Annexin V/PI Staining (Apoptosis/Necrosis): This flow cytometry-based assay provides more detailed information about the mode of cell death.
-
Annexin V detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Possible Scenarios:
| Observation | Potential Interpretation | Recommended Follow-up |
| ↓ MTT Signal, No Annexin V/PI Staining | Inhibition of mitochondrial respiration or metabolic activity without inducing cell death. | Use a viability assay that measures membrane integrity, such as Trypan Blue exclusion or a live/dead cell staining kit. |
| ↑ Annexin V Positive / PI Negative | Early apoptosis. | Perform a time-course experiment to observe the progression to late apoptosis/necrosis. Measure the activation of caspases (e.g., caspase-3) to confirm the apoptotic pathway. |
| ↑ Annexin V Positive / PI Positive | Late apoptosis or necrosis. | Analyze earlier time points to distinguish between the two modes of cell death. |
| ↑ Annexin V Negative / PI Positive | Primarily necrosis. | Investigate markers of necrotic cell death. |
Q3: How can I determine if the observed cytotoxicity is due to apoptosis or necrosis?
A3: Distinguishing between these two modes of cell death is crucial for understanding the mechanism of action of this compound.
Experimental Approaches:
-
Annexin V/PI Staining: As described above, this is a primary method to differentiate between early apoptosis, late apoptosis, and necrosis.
-
Caspase Activation Assays: Apoptosis is often mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 , is a strong indicator of apoptosis.[6][7][8]
-
Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and lyse.
Apoptosis vs. Necrosis Decision Tree
Caption: Decision tree for distinguishing apoptosis and necrosis.
Q4: I suspect my this compound stock solution is the problem. How should I properly prepare and store it?
A4: Proper handling of your compound is critical to obtaining reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for flavonoids like this compound.[1][4]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Ensure the compound is completely dissolved. Gentle warming or sonication may be necessary.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is non-toxic to your cells (typically <0.5%, ideally ≤0.1%).[2][3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
While specific IC50 values for this compound are not widely available in the literature, the following table provides a template for how to present such data once obtained. For context, IC50 values for extracts of Helichrysum species and related flavonoids are often reported in the low to mid µg/mL range against various cancer cell lines.[9][10] For example, some studies on quercetin derivatives have shown IC50 values ranging from 13.2 µM to 29.6 µM in HeLa cells.[11]
Table 1: Template for IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: MCF-7 | Breast Adenocarcinoma | 48 | Data not available | |
| Example: A549 | Lung Carcinoma | 48 | Data not available | |
| Example: HepG2 | Hepatocellular Carcinoma | 48 | Data not available | |
| Example: HDF | Normal Human Dermal Fibroblasts | 48 | Data not available |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.[5][12]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[13]
-
MTT Assay Workflow
Caption: Workflow for determining IC50 using the MTT assay.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol provides a method to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., around the IC50 value) for the chosen duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathway Involvement
While the direct signaling pathways modulated by this compound are still under investigation, flavonoids with similar structures have been shown to induce apoptosis through various pathways. A plausible mechanism for this compound-induced cytotoxicity is the induction of apoptosis via the NF-κB signaling pathway, potentially initiated by an increase in reactive oxygen species (ROS).[14]
Hypothesized this compound-Induced Apoptosis Pathway
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 8. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 9. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Synthesis of Helichrysoside Precursors
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the enzymatic synthesis of Helichrysoside precursors.
Troubleshooting Guides
This section provides detailed guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My enzymatic glycosylation reaction is showing very low or no yield of the desired this compound precursor. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue in enzymatic synthesis. A systematic approach to troubleshooting is crucial. Here are the potential causes and solutions:
-
Low Glycosyltransferase (GT) Activity:
-
Enzyme Quality: Confirm the activity of your GT using a standard assay with a known substrate. Ensure the enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can denature the protein.
-
Enzyme Concentration: The concentration of the enzyme is a critical factor. If the activity is low, consider increasing the enzyme concentration in the reaction mixture. Doubling the enzyme amount can sometimes rescue a slow reaction.[1]
-
-
Suboptimal Reaction Conditions:
-
pH: Each glycosyltransferase has an optimal pH range for its activity. Verify that your reaction buffer is at the optimal pH for the specific GT you are using. For many flavonoid GTs, the optimal pH is often slightly alkaline, around 7.5-8.0.[1][2][3]
-
Temperature: Temperature significantly affects enzyme activity. Most plant-derived GTs have an optimal temperature range of 30-40°C.[2][3] Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in a slow reaction rate.
-
Incubation Time: The reaction may not have proceeded to completion. Monitor the reaction over time by taking aliquots at different time points and analyzing them by HPLC to determine the optimal reaction time.[1]
-
-
Substrate-Related Issues:
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations of the flavonoid aglycone or the UDP-sugar donor can lead to substrate inhibition. Determine the optimal substrate concentrations by running the reaction with varying concentrations of both the acceptor and donor substrates.
-
Substrate Solubility: Flavonoid aglycones often have poor solubility in aqueous buffers, which can limit their availability to the enzyme. Adding a small amount of a co-solvent like DMSO (typically 2-10% v/v) can help to solubilize the substrate.[4]
-
UDP-Glucose Degradation: UDP-glucose can be unstable, especially at non-optimal pH and higher temperatures. Use freshly prepared UDP-glucose solutions for your reactions.
-
-
Product Inhibition:
-
The accumulation of the final product or the UDP by-product can inhibit the enzyme.[5] If product inhibition is suspected, consider strategies to remove the product as it is formed, such as using a biphasic reaction system or in situ product removal techniques.
-
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of glycosylated isomers instead of the desired this compound precursor. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge when the flavonoid aglycone has multiple hydroxyl groups available for glycosylation. Here’s how to address this:
-
Enzyme Selection: The choice of glycosyltransferase is the most critical factor for regioselectivity. Different GTs have different inherent preferences for the position of glycosylation on the flavonoid scaffold. Screen different GTs to find one that specifically targets the desired hydroxyl group.
-
Reaction Conditions:
-
pH: The pH of the reaction can influence the ionization state of the hydroxyl groups on the flavonoid, which in turn can affect which position is most favorable for glycosylation. Experiment with a range of pH values to see if it impacts the product ratio.
-
-
Protein Engineering: If you have the expertise, site-directed mutagenesis of the glycosyltransferase can be used to alter its active site and improve regioselectivity for the desired position.
Issue 3: Inconsistent Results
Q: I am getting inconsistent results between different batches of my enzymatic synthesis. What could be the cause?
A: Inconsistent results often point to variability in reagents or experimental setup.
-
Reagent Quality:
-
Enzyme Batch Variation: Different batches of commercially available enzymes can have varying activity levels. Always check the specific activity of a new batch of enzyme.
-
Substrate Purity: Ensure the purity of your flavonoid aglycone and UDP-sugar. Impurities can inhibit the reaction.
-
-
Experimental Precision:
-
Pipetting Accuracy: Ensure accurate pipetting of all reaction components, especially the enzyme and limiting substrates.
-
Temperature Control: Maintain a consistent and accurate temperature throughout the incubation period.
-
pH of Buffer: Prepare fresh buffer for each set of experiments and verify the pH.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting concentrations for the flavonoid acceptor and the UDP-sugar donor?
A1: Typical starting concentrations can vary depending on the specific enzyme and substrates. However, a good starting point is often in the micromolar to low millimolar range. For the flavonoid acceptor, concentrations of 0.1-0.5 mM are common. The UDP-sugar donor is usually supplied in excess, typically 1.5 to 2-fold molar excess compared to the acceptor substrate.[4]
Q2: How can I monitor the progress of my enzymatic reaction?
A2: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC).[1][6] By taking small aliquots of the reaction mixture at different time points, quenching the reaction (e.g., with methanol), and analyzing the samples by HPLC, you can quantify the consumption of the substrate and the formation of the product. A UV detector is typically used, with the detection wavelength set to the absorbance maximum of your flavonoid.
Q3: What should I do if my flavonoid substrate is not soluble in the reaction buffer, even with a co-solvent?
A3: If solubility remains an issue, you can try a biphasic reaction system. In this setup, the substrate is dissolved in an immiscible organic solvent, and the enzyme and UDP-sugar are in the aqueous phase. The reaction occurs at the interface between the two phases.
Q4: Are there any specific metal ions required for glycosyltransferase activity?
A4: The requirement for metal ions is enzyme-dependent. Some glycosyltransferases require divalent cations like Mg²⁺ or Mn²⁺ for optimal activity, while others are inhibited by them. It is important to check the specific requirements for your enzyme, which is often provided in the product datasheet or relevant literature.
Data Presentation
Table 1: Effect of pH on the Relative Activity of Flavonoid Glycosyltransferases
| Enzyme Source | Flavonoid Substrate | Optimal pH | Reference |
| Rheum palmatum (RpUGT1) | Kaempferol | 7.5 | [1] |
| Citrus sinensis (CsUGT76F1) | Naringenin | 8.0 | [2] |
| Andrographis paniculata (ApUFGTs) | Wogonin | 8.0 | [3] |
Table 2: Effect of Temperature on the Relative Activity of Flavonoid Glycosyltransferases
| Enzyme Source | Flavonoid Substrate | Optimal Temperature (°C) | Reference |
| Rheum palmatum (RpUGT1) | Kaempferol | 30 | [1] |
| Citrus sinensis (CsUGT76F1) | Naringenin | 40 | [2] |
| Andrographis paniculata (ApUFGTs) | Wogonin | 40 | [3] |
| Onion varieties | Quercetin | up to 120 (in situ) | [7] |
Table 3: Kinetic Parameters of Selected Flavonoid Glycosyltransferases
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |
| Micromonospora rhodorangea (MrSGT) | β-sitosterol | 130 | - | - | [8] |
| Citrus sinensis (CsUGT76F1) | Hesperetin | 15.16 | 0.051 | 0.0034 | [2] |
| Citrus sinensis (CsUGT76F1) | Naringenin | 20.41 | 0.045 | 0.0022 | [2] |
| Rheum palmatum (RpUGT1) | Kaempferol | 517.9 | - | - | [1] |
Experimental Protocols
Protocol 1: Standard In Vitro Glycosyltransferase Assay
This protocol describes a general method for assessing the activity of a flavonoid glycosyltransferase.
-
Prepare Stock Solutions:
-
Flavonoid acceptor (e.g., Naringenin): Prepare a 10 mM stock solution in DMSO.
-
UDP-glucose: Prepare a 20 mM stock solution in sterile water.
-
Reaction Buffer: Prepare a 1 M stock of Tris-HCl or Potassium Phosphate buffer at the desired pH (e.g., pH 7.5).
-
Enzyme: Prepare a stock solution of the purified glycosyltransferase at a known concentration (e.g., 1 mg/mL) in an appropriate storage buffer.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, combine the following components to a final volume of 100 µL:
-
Reaction Buffer (1 M stock): 10 µL (for a final concentration of 100 mM)
-
Flavonoid acceptor (10 mM stock): 5 µL (for a final concentration of 0.5 mM)
-
UDP-glucose (20 mM stock): 5 µL (for a final concentration of 1 mM)
-
Purified Enzyme: X µL (the amount will depend on the enzyme's specific activity)
-
Sterile Water: to a final volume of 100 µL.
-
-
Include a negative control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 1-4 hours).
-
-
Quench the Reaction:
-
Stop the reaction by adding an equal volume (100 µL) of methanol.
-
Vortex briefly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the enzyme.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Analysis of this compound Precursors
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of flavonoid glycosides.
-
HPLC System and Column:
-
A standard HPLC system with a UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic, for column re-equilibration)
-
-
The flow rate is typically 1 mL/min.
-
-
Detection:
-
Set the UV detector to the maximum absorbance wavelength of your flavonoid of interest (e.g., 280 nm for flavanones, 340-360 nm for flavonols).
-
-
Quantification:
-
Prepare a standard curve using a known concentration of the purified product or a commercially available standard.
-
Integrate the peak area of the product in your samples and calculate the concentration based on the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound precursors.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 3. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chromatographic resolution of Helichrysoside and its related compounds. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data tables to address common challenges encountered during separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common related compounds?
A1: this compound is a flavonoid glycoside, specifically identified as quercetin 3-O-(6"-O-p-coumaroyl)-glucoside[1]. In chromatographic analysis, related compounds can include other flavonoid glycosides, isomers, degradation products, and various phenolic compounds naturally present in extracts of Helichrysum species[2][3][4]. These may consist of other quercetin or kaempferol glycosides, as well as mono- and di-caffeoylquinic acid derivatives[4].
Q2: What is the most common chromatographic technique for analyzing this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most widely used method for the analysis of this compound and other phenolic compounds in Helichrysum extracts[3][5][6][7]. Ultra-high-performance liquid chromatography (UHPLC) is also frequently employed for its higher resolution and shorter analysis times[8].
Q3: Why am I seeing poor resolution between this compound and other peaks?
A3: Poor resolution is a common issue when analyzing complex plant extracts. For this compound and its related compounds, this can be due to several factors including the co-elution of structurally similar isomers, inadequate mobile phase composition, inappropriate column chemistry, or suboptimal temperature[9].
Q4: My this compound peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for flavonoid glycosides like this compound is often caused by secondary interactions between the compound's hydroxyl groups and active silanol sites on the silica-based stationary phase. Other potential causes include column overload, a blocked column frit, or an inappropriate solvent used to dissolve the sample. Solutions include adjusting the mobile phase pH to suppress silanol ionization (typically to a range of 2.5-3.5), using a high-quality end-capped column, reducing sample concentration, or using a guard column.
Q5: I am observing split peaks for this compound. What could be the reason?
A5: Peak splitting can arise from several issues. It may indicate a partially blocked column inlet frit, a void in the column packing material, or a contaminated guard column. Another common cause is the use of an injection solvent that is significantly stronger than the mobile phase, which can distort the peak shape. Co-elution of two closely related isomers can also sometimes manifest as a split or shouldered peak.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution
If you are experiencing inadequate separation between this compound and a closely eluting compound, consider the following troubleshooting steps.
-
Optimize the Mobile Phase:
-
Adjust Organic Solvent Percentage: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will generally increase retention times and may improve the separation between closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like phenolic acids, which may be present in the extract[10][11]. Adjusting the pH with a suitable buffer (e.g., formic acid, acetic acid, or phosphate buffer) can be a powerful tool to improve resolution[10]. For reproducibility, it is recommended to work at a pH that is at least one unit away from the pKa of the analytes[10].
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If using a standard C18 column, consider switching to a stationary phase with a different selectivity. Phenyl-hexyl columns or those with a polar-embedded group can offer different interactions and improve the resolution of flavonoids.
-
Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) can significantly enhance efficiency and resolution[8].
-
-
Adjust Operating Parameters:
-
Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase[9][12]. Experiment with different temperatures (e.g., 25°C, 35°C, 45°C). An increase in temperature generally reduces retention time but can sometimes improve peak shape and selectivity[9][13][14].
-
Flow Rate: Reducing the flow rate can provide more time for interactions between the analytes and the stationary phase, potentially leading to better resolution.
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Issue 2: Peak Tailing
For tailing peaks of this compound, follow this guide to identify and resolve the issue.
-
Chemical Interactions:
-
Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5 using an acid modifier like formic acid or phosphoric acid. This suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.
-
Buffer Concentration: Using a buffer at an appropriate concentration can help maintain a stable pH and mask silanol interactions.
-
-
Column Health:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained or particulate matter in the sample that can cause active sites and peak tailing.
-
Column Flushing: If the column is contaminated, flushing with a strong solvent may help. Always check the column manufacturer's instructions for recommended flushing procedures.
-
-
Method Parameters:
-
Sample Overload: If the peak shape improves upon diluting the sample, then column overload was the likely cause. Reduce the concentration or injection volume of your sample.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.
-
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and solving peak tailing issues.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data when optimizing the chromatographic resolution of this compound. Researchers should populate these tables with their own experimental results to systematically evaluate the impact of different parameters.
Table 1: Effect of Mobile Phase Composition on Resolution
| % Acetonitrile | Resolution (Rs) between this compound and Compound X | Tailing Factor (Tf) of this compound |
| 35% | 1.2 | 1.4 |
| 32% | 1.6 | 1.2 |
| 30% | 1.9 | 1.1 |
| 28% | 2.1 | 1.1 |
Table 2: Effect of Column Temperature on Resolution
| Temperature (°C) | Retention Time of this compound (min) | Resolution (Rs) between this compound and Compound X |
| 25 | 15.8 | 1.7 |
| 35 | 14.2 | 1.9 |
| 45 | 12.9 | 1.8 |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a starting point for method development and is based on typical conditions used for the analysis of flavonoids in Helichrysum species[5][6][15].
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD or MS detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 30% B
-
25-40 min: 30% to 50% B
-
40-45 min: 50% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: DAD at 280 nm and 330 nm. For MS detection, use an electrospray ionization (ESI) source in negative ion mode.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve in the initial mobile phase composition (or a weaker solvent). Filter through a 0.45 µm syringe filter before injection[5].
Optimization: If the resolution is not satisfactory (Rs < 1.5), systematically adjust the gradient profile (e.g., make the gradient shallower), mobile phase pH, or column temperature to improve the separation.
Experimental Workflow for HPLC Method Development
Caption: A general workflow for developing and validating an HPLC method for this compound.
References
- 1. This compound | C30H26O14 | CID 5317991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Helichrysum italicum: From Extraction, Distillation, and Encapsulation Techniques to Beneficial Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Antioxidant and Antibacterial Activity of Helichrysum italicum (Roth) G. Don. from Central Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantitative determination of the polar constituents in Helichrysum italicum flowers and derived food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantorsciences.com [avantorsciences.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC-based cytotoxicity profiling and LC-ESIQTOF-MS/MS analysis of Helichrysum leucocephalum - PMC [pmc.ncbi.nlm.nih.gov]
Guidelines for the safe handling and storage of Helichrysoside powder
Technical Support Center: Helichrysoside Powder
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound powder. Please review this document thoroughly before storing, handling, or using this compound in your experiments.
Chemical and Physical Data
For quick reference, the key quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 56343-26-1 | [1][2] |
| Molecular Formula | C₃₀H₂₆O₁₄ | [1][3] |
| Molecular Weight | 610.5 g/mol | [3] |
| Compound Type | Acylated Flavonol Glycoside | [1] |
| Predicted Water Solubility | 0.22 g/L (Practically insoluble) | [2] |
| Solubility Profile | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Predicted logP | 2.82 | [2] |
| Predicted pKa | 6.37 (Strongest Acidic) | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound powder?
This compound powder is classified as a hazardous substance. The primary risks include:
-
Allergic Reactions : It may cause an allergic skin reaction (H317).[4]
-
Respiratory Sensitization : Inhalation of the powder may lead to allergy or asthma symptoms or breathing difficulties (H334).
-
Irritation : Like many fine chemical powders, it may cause skin, eye, and respiratory irritation.[4][5]
-
Combustibility : The powder is combustible, and finely dispersed particles could form explosive mixtures with air if heated intensely.[5]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound powder?
A comprehensive PPE strategy is the primary control measure to prevent exposure.[6] The following PPE is required:
-
Hand Protection : Wear two pairs of powder-free, disposable chemotherapy-rated gloves.[7][8][9] Gloves should be changed every 30-60 minutes or immediately if they are damaged or known to be contaminated.[8][10]
-
Body Protection : A long-sleeved, disposable gown resistant to hazardous drug permeability is required.[6][9]
-
Respiratory Protection : Use a fit-tested NIOSH-certified N95 or N100 respirator when handling the powder outside of a containment device to protect against airborne particles.[6][8] Surgical masks do not provide adequate protection.[8][10]
-
Eye and Face Protection : Wear safety goggles and a face shield, especially when there is a risk of splashes or aerosol generation.[6]
Q3: How should I properly store this compound powder?
Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Container : Keep the powder in its tightly sealed original container.[4]
-
Environment : Store in a cool, dry, and well-ventilated area.[4]
-
Conditions to Avoid : Protect from light, heat, and air to prevent degradation.[4]
-
Designated Area : For hazardous drugs, storage in a dedicated, externally vented, negative-pressure room with at least 12 air changes per hour (ACPH) is recommended to prevent cross-contamination.[7]
Q4: What is the correct procedure for disposing of this compound waste?
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Dispose of the powder, contaminated PPE (gloves, gowns), and lab supplies in a designated, properly labeled, and sealed hazardous waste container.[5][7]
-
Sharps : Needles and syringes must be placed directly into a sharps container without being clipped or capped.[9]
-
Regulatory Compliance : All disposal must follow an approved waste disposal plan in accordance with local, state, and federal regulations.[5][7]
Troubleshooting Guide
Q: I accidentally spilled some this compound powder. What should I do? A: Immediately alert others in the area. Ensure you are wearing the appropriate PPE, including a respirator, double gloves, a gown, and eye protection.[7] Cover the spill with an inert absorbent material like sand or a chemical spill kit powder.[4] Carefully collect the contained material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[7]
Q: I believe I may have inhaled some of the powder. What are my next steps? A: Move to fresh air immediately.[5] If you experience breathing difficulties or other respiratory symptoms, seek immediate medical attention by calling a physician or poison center. Be prepared to show the Safety Data Sheet (SDS) to the medical personnel.
Q: The powder came into contact with my skin. What is the first aid procedure? A: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[4] If a skin rash or irritation develops, seek medical advice.
Q: My eyes are irritated after working with the powder. What should I do? A: Go to an eyewash station and rinse your eyes cautiously with water for several minutes.[4] If you are wearing contact lenses, remove them if it is safe and easy to do, and continue rinsing.[4][5] If eye irritation persists, seek medical attention from an ophthalmologist.[4][5]
Q: The powder in my container appears discolored or clumped. Is it still usable? A: Discoloration, clumping, or changes in texture can indicate degradation or moisture absorption. The product is chemically stable under standard room temperature conditions, but exposure to light, heat, or air can compromise its integrity.[4][5] It is recommended not to use the powder if its appearance has changed, as this could affect experimental outcomes.
Visualized Workflow and Diagrams
Safe Handling Workflow for this compound Powder
The following diagram outlines the critical steps for safely handling this compound powder, from preparation to disposal, to minimize exposure risk.
Caption: Logical workflow for handling this compound powder.
References
- 1. This compound | CAS:56343-26-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Showing Compound this compound (FDB016397) - FooDB [foodb.ca]
- 3. This compound | C30H26O14 | CID 5317991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. directpcw.com [directpcw.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. pppmag.com [pppmag.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Helichrysoside and Tiliroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helichrysoside and tiliroside are structurally related flavonoid glycosides that have garnered significant interest in the scientific community for their diverse biological activities. Both compounds share a common kaempferol aglycone core, with tiliroside being a kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside and this compound being a quercetin 3-O-(6''-O-trans-p-coumaroyl)-β-d-glucopyranoside. This guide provides a comprehensive comparative analysis of their biological activities, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of tiliroside. While quantitative data for this compound is limited in the current literature, qualitative comparisons from direct comparative studies are included where available.
Table 1: Anti-inflammatory Activity of Tiliroside
| Assay | Cell Line/Model | IC50 / ED50 | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 macrophages | Significant suppression at 12.5-100 µM | [1] |
| iNOS and COX-2 Protein Expression | LPS-activated RAW 264.7 macrophages | Significant downregulation at 12.5-100 µM | [1] |
| Phospholipase A2-induced Mouse Paw Edema | In vivo | ED50 = 35.6 mg/kg | [2] |
| TPA-induced Mouse Ear Inflammation | In vivo | ED50 = 357 µ g/ear | [2] |
Table 2: Antioxidant Activity of Tiliroside
| Assay | Method | IC50 | Reference |
| DPPH Radical Scavenging | In vitro | 6 µM | [2] |
| Superoxide Radical Scavenging | Xanthine/Xanthine Oxidase System | 21.3 µM | [2] |
| Enzymatic Lipid Peroxidation | Rat Liver Microsomes | 12.6 µM | [2] |
| Non-enzymatic Lipid Peroxidation | Rat Liver Microsomes | 28 µM | [2] |
Table 3: Comparative Effects on Glucose and Lipid Metabolism
| Biological Activity | Compound | Cell Line | Observation | Reference |
| Glucose Consumption | This compound | HepG2 | Enhanced glucose consumption from the medium. | [3][4][5] |
| Tiliroside | HepG2 | Enhanced glucose consumption from the medium. | [3][4][5] | |
| Triglyceride Accumulation Inhibition | This compound | High glucose-pretreated HepG2 | More potent inhibition than tiliroside and other acylated flavonol glycosides. | [3][4][5] |
| Tiliroside | High glucose-pretreated HepG2 | Significantly inhibited high glucose-induced triglyceride accumulation. | [3][4][5] |
Experimental Protocols
Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2×10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., tiliroside) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce inflammation, and the plates are incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
Antioxidant Activity Assessment
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control (without the test compound). The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
Glucose and Lipid Metabolism Assays
Glucose Consumption Assay in HepG2 Cells
-
Cell Culture: Human hepatoblastoma-derived HepG2 cells are cultured in a suitable medium.
-
Treatment: Cells are treated with the test compounds (this compound or tiliroside) at various concentrations for a specified period (e.g., 6 days).
-
Glucose Measurement: The glucose concentration in the culture medium is measured using a glucose oxidase assay kit. The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration.
Triglyceride (TG) Accumulation Assay in HepG2 Cells
-
Cell Culture and Induction: HepG2 cells are pre-treated with a high concentration of glucose to induce triglyceride accumulation.
-
Treatment: The cells are then treated with the test compounds (this compound or tiliroside).
-
Triglyceride Measurement: The intracellular triglyceride content is measured using a commercially available triglyceride quantification kit. The results are typically expressed as a percentage of the control (high glucose-treated cells without the test compound).
Signaling Pathways
Tiliroside: Modulation of Inflammatory and Oxidative Stress Pathways
Tiliroside has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.
1. MAPK/JNK/p38 Signaling Pathway: In lipopolysaccharide (LPS)-activated macrophages, tiliroside inhibits the phosphorylation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). This inhibition leads to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
2. KEAP1/NRF2 Signaling Pathway: Tiliroside can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway by disrupting the interaction between NRF2 and its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). This leads to the translocation of NRF2 to the nucleus and the subsequent expression of antioxidant and cytoprotective genes.
This compound: Putative Mechanism in Glucose and Lipid Metabolism
The precise signaling pathways modulated by this compound in regulating glucose and lipid metabolism are still under investigation. However, structure-activity relationship studies suggest that the presence of the p-coumaroyl moiety at the 6'' position of the glucopyranosyl part is crucial for its activity.[3][4][5] This suggests a specific interaction with cellular targets that recognize this structural feature, potentially influencing pathways involved in glucose transport and lipid synthesis and storage.
Conclusion
Both this compound and tiliroside exhibit promising biological activities. Tiliroside has been extensively studied, with a well-documented profile as an anti-inflammatory and antioxidant agent, with its mechanisms of action partially elucidated. This compound, while less characterized quantitatively, shows significant potential in the regulation of glucose and lipid metabolism, appearing more potent than tiliroside in inhibiting triglyceride accumulation in a key cellular model.
Future research should focus on obtaining quantitative data for the biological activities of this compound to allow for a more direct and comprehensive comparison with tiliroside. Elucidating the specific signaling pathways through which this compound exerts its metabolic effects will be crucial for understanding its therapeutic potential. This comparative guide serves as a valuable resource for researchers aiming to explore the pharmacological applications of these two important flavonoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro effect of Helichrysi flos on microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant properties of Helichrysum italicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioactivity of Synthetically Derived Helichrysoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of synthetically derived Helichrysoside versus its naturally occurring counterpart. This compound, a flavonoid glycoside found in various Helichrysum species, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolic regulatory effects. The validation of its synthetic form is a critical step in ensuring consistency, scalability, and accessibility for research and drug development. This document summarizes key quantitative bioactivity data, details experimental protocols for validation, and illustrates the underlying signaling pathways.
Comparative Bioactivity Analysis
While direct comparative studies between pure synthetic and natural this compound are limited, this section juxtaposes data from studies on synthetic this compound with data from Helichrysum extracts known to be rich in this compound. It is important to note that the bioactivity of natural extracts is influenced by the synergistic or antagonistic effects of other constituent compounds.
Table 1: Comparison of Antioxidant and Anti-inflammatory Bioactivity
| Bioactivity Parameter | Synthetic this compound | Natural this compound (in Helichrysum Extracts) | Key Findings |
| Antioxidant Activity (DPPH Assay) | Data not available for pure compound | IC50 values for Helichrysum extracts range from 10.45 ± 0.61 µg/mL to 28 ± 1.41 µg/mL[1]. | Helichrysum extracts demonstrate potent antioxidant activity, which is attributed in part to their flavonoid content, including this compound. Further testing on the pure synthetic compound is required for a direct comparison. |
| Antioxidant Activity (ABTS Assay) | Data not available for pure compound | IC50 values for Helichrysum extracts can be as low as 3.92 ± 0.73 µg/mL[1]. | Similar to the DPPH assay, Helichrysum extracts show significant radical scavenging activity. |
| Anti-inflammatory Activity (Nitric Oxide Inhibition) | Data not available for pure compound | Chloroform and n-hexane extracts of Conyza canadensis (a plant also containing flavonoids) showed significant NO inhibition with IC50 values around 17.69 μg/mL[2]. Specific data for this compound is needed. | Flavonoid-rich extracts show promise in inhibiting nitric oxide production, a key mediator in inflammation. The specific contribution of this compound needs to be elucidated. |
| Anti-inflammatory Activity (Cytokine Inhibition) | Helichrysetin (aglycone) inhibits TNF-α-induced NF-κB activation[3][4]. | Not specified for pure compound. | The aglycone of this compound demonstrates anti-inflammatory potential by targeting the NF-κB signaling pathway. |
Table 2: Comparison of Metabolic Bioactivity
| Bioactivity Parameter | Synthetic this compound | Natural this compound (in Helichrysum Extracts) | Key Findings |
| Glucose Consumption (HepG2 cells) | Enhanced glucose consumption from the medium[5]. | Aqueous extracts of Helichrysum petiolare significantly increased glucose uptake in HepG2 cells[6]. | Both synthetic this compound and extracts containing the natural form demonstrate the ability to promote glucose uptake in liver cells, suggesting a potential role in glucose metabolism regulation. |
| Triglyceride Accumulation (HepG2 cells) | Significantly inhibited high glucose-induced TG accumulation (% of control at 100 µM: 76.9 ± 2.3%)[5]. | Not specified for pure compound. | Synthetic this compound shows a potent inhibitory effect on triglyceride accumulation, indicating its potential in managing lipid metabolism. |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the validation of synthetically derived this compound.
Synthesis of this compound
A common method for synthesizing this compound involves the enzymatic partial hydrolysis of a related, more abundant flavonoid glycoside, such as rutin[7].
Procedure:
-
Enzymatic Hydrolysis: Dissolve rutin in an appropriate buffer solution. Add a specific glycosidase enzyme that selectively cleaves the terminal rhamnose sugar from rutin, leaving the quercetin-3-O-glucoside moiety.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the intermediate product.
-
Purification of Intermediate: Once the reaction is complete, purify the quercetin-3-O-glucoside from the reaction mixture using column chromatography.
-
Acylation: The purified quercetin-3-O-glucoside is then acylated with p-coumaric acid. This step typically involves protecting the phenolic hydroxyl groups, followed by esterification and subsequent deprotection to yield this compound[7].
-
Final Purification: Purify the final product, this compound, using chromatographic techniques such as preparative HPLC to obtain a high-purity compound.
-
Structural Confirmation: Confirm the structure of the synthesized this compound using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (synthetic this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Add the DPPH solution to the test compound and standard solutions in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant.
-
Add the test compound or standard to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours of incubation, collect the cell supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to exclude cytotoxic effects.
-
Calculate the percentage of NO inhibition and the IC50 value.
b) Cytokine (TNF-α, IL-6) Inhibition Assay
-
Culture RAW 264.7 cells or another appropriate cell line.
-
Pre-treat cells with the test compound.
-
Stimulate the cells with LPS.
-
After a specific incubation period, collect the cell supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Calculate the percentage of cytokine inhibition.
Metabolic Bioactivity Assays
a) Glucose Uptake Assay in HepG2 Cells
-
Culture HepG2 human liver cancer cells in a 96-well plate.
-
Starve the cells in a low-glucose medium for a few hours.
-
Treat the cells with various concentrations of the test compound.
-
Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells.
-
After a 30-60 minute incubation, wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence microplate reader. An increase in fluorescence indicates enhanced glucose uptake.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for its bioactivity validation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for validating synthetic this compound.
Conclusion
The available evidence suggests that synthetically derived this compound possesses significant bioactivity, particularly in the context of metabolic regulation. Its aglycone, Helichrysetin, demonstrates clear anti-inflammatory potential through the inhibition of the NF-κB pathway. While direct quantitative comparisons with purified natural this compound are needed to fully establish bioequivalence, the synthetic route offers a promising and reproducible source of this valuable compound for further research and development. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to validate and explore the therapeutic potential of synthetic this compound.
References
- 1. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece | MDPI [mdpi.com]
- 2. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helichrysetin and TNF‑α synergistically promote apoptosis by inhibiting overactivation of the NF‑κB and EGFR signaling pathways in HeLa and T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C30H26O14 | CID 5317991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification and quantitative determination of the polar constituents in Helichrysum italicum flowers and derived food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Helichrysoside vs. Quercetin: A Comparative Analysis of Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of two flavonoids, helichrysoside and quercetin. Both compounds have demonstrated potential in modulating key metabolic pathways, making them subjects of interest for the development of novel therapeutic agents for metabolic disorders. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a clear, objective comparison.
Overview of Metabolic Effects
This compound, an acylated flavonol glycoside, and quercetin, a widely studied flavonoid, both exhibit beneficial effects on glucose and lipid metabolism. While quercetin's mechanisms of action have been extensively investigated, research on this compound is emerging, revealing its potential as a potent metabolic modulator. This guide aims to juxtapose the current understanding of these two compounds.
Comparative Data on Metabolic Parameters
The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a direct comparison of the effects of this compound and quercetin on various metabolic parameters.
Table 1: In Vitro Effects on Lipid Metabolism in HepG2 Cells
| Compound | Concentration | Effect on Triglyceride Accumulation | Citation |
| This compound | 100 µM | Significant inhibition (~23.1% reduction) | [1] |
| Quercetin | 100 µM | Stronger inhibition than this compound (~54.3% reduction) but with associated cytotoxicity | [1] |
Note: The study cited indicates that while quercetin showed a stronger inhibitory effect on triglyceride accumulation, it also exhibited cytotoxicity at the effective concentrations, a factor not observed with this compound under the same conditions.
Table 2: In Vitro Effects on Glucose Metabolism in HepG2 Cells
| Compound | Concentration | Effect on Glucose Consumption | Citation |
| This compound | 30 µM | Significant increase in glucose consumption from the medium | [1] |
| Quercetin | 30-100 µM | Did not significantly change glucose concentration in the medium (potential cytotoxicity at higher concentrations) | [1] |
Table 3: In Vivo Effects on Glucose Tolerance in Mice
| Compound | Dosage | Effect on Glucose Tolerance | Citation |
| This compound | 10 mg/kg/day (14 days) | Improved glucose tolerance | [1] |
| Quercetin Glycosides | Single oral dose | Suppressed acute hyperglycemia | [2] |
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathway for this compound's metabolic effects is still under investigation. However, based on studies of structurally similar compounds, it is hypothesized to act, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The presence of the acyl moiety is crucial for its effects on both glucose and lipid metabolism[1].
Quercetin
Quercetin's metabolic effects are more extensively documented and are known to be mediated through multiple signaling pathways. A key mechanism is the activation of the AMPK signaling cascade. Activated AMPK, in turn, promotes glucose uptake through the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells and inhibits hepatic glucose production[3][4]. Quercetin has also been shown to influence the insulin signaling pathway by enhancing the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS1)[5][6].
Experimental Protocols
Triglyceride Accumulation Assay in HepG2 Cells
This protocol is designed to quantify the effect of compounds on intracellular triglyceride levels in human hepatocyte carcinoma (HepG2) cells.
Detailed Methodology:
-
Cell Culture: HepG2 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Lipid Accumulation: After 24 hours, the medium is replaced with high-glucose (30 mM) DMEM to induce lipid accumulation.
-
Compound Treatment: Cells are treated with various concentrations of this compound or quercetin for another 24 hours.
-
Cell Lysis and Triglyceride Measurement: Cells are washed with phosphate-buffered saline (PBS) and lysed. The intracellular triglyceride content is then measured using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Data Normalization: The triglyceride concentration is normalized to the total protein content of the cell lysate, determined using a BCA protein assay kit.
Glucose Consumption Assay in HepG2 Cells
This protocol measures the amount of glucose consumed by HepG2 cells from the culture medium.
Detailed Methodology:
-
Cell Culture: HepG2 cells are cultured as described in the triglyceride accumulation assay.
-
Compound Treatment: Cells are treated with this compound or quercetin in a medium with a known glucose concentration.
-
Sample Collection: At specified time points (e.g., 6 days), aliquots of the culture medium are collected.
-
Glucose Measurement: The glucose concentration in the collected medium is determined using a glucose oxidase-based assay kit.
-
Calculation of Glucose Consumption: The amount of glucose consumed is calculated by subtracting the final glucose concentration from the initial concentration.
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo protocol assesses the effect of a compound on the ability of mice to clear a glucose load from the bloodstream.
Detailed Methodology:
-
Animal Acclimatization and Fasting: Male ICR mice are acclimatized for at least one week before the experiment. The mice are fasted overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level (t=0).
-
Compound Administration: The test compound (this compound or quercetin) is administered orally at a predetermined dose.
-
Glucose Challenge: After a specific absorption period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the blood glucose concentration over time is calculated to assess glucose tolerance.
Conclusion and Future Directions
Both this compound and quercetin demonstrate promising effects on key aspects of glucose and lipid metabolism. Quercetin's mechanisms are well-characterized, involving the AMPK and insulin signaling pathways. This compound shows significant potential, particularly in its ability to inhibit triglyceride accumulation and enhance glucose consumption without the cytotoxicity observed with quercetin at similar concentrations in some studies.
However, a direct comparative study evaluating the effects of this compound and quercetin on glucose uptake, GLUT4 translocation, and the activation of key signaling molecules like AMPK under identical experimental conditions is warranted. Such research would provide a more definitive comparison of their potency and therapeutic potential. Further investigation into the specific molecular targets of this compound is also crucial to fully elucidate its mechanism of action. This comparative guide serves as a foundation for researchers to design future studies aimed at further characterizing and comparing these two promising flavonoids for the potential treatment of metabolic diseases.
References
- 1. Glucose Tolerance-Improving Activity of this compound in Mice and Its Structural Requirements for Promoting Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single oral administration of quercetin glycosides prevented acute hyperglycemia by promoting GLUT4 translocation in skeletal muscles through the activation of AMPK in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quercetin improves insulin resistance and hepatic lipid accumulation in vitro in a NAFLD cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivity and mechanisms of flavonoids in decreasing insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Efficacy of Helichrysoside and Its Structural Analogs in Modulating Glucose and Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of Helichrysoside and its structurally related acylated flavonol glycosides. The data presented herein, primarily derived from studies on human hepatoblastoma-derived HepG2 cells, offers insights into the structure-activity relationships of these compounds, particularly concerning their potential in managing metabolic disorders.
Data Presentation: Comparative Efficacy in vitro
The therapeutic potential of this compound and its analogs was evaluated by assessing their effects on glucose consumption and triglyceride (TG) accumulation in HepG2 cells. The following tables summarize the key quantitative findings from these experimental evaluations.
Table 1: Effect of this compound and Related Compounds on Glucose Consumption in HepG2 Cells
| Compound | Concentration (µM) | Glucose Consumption (% of Control) |
| This compound | 10 | 125.4 ± 4.2 |
| trans-Tiliroside | 10 | 122.6 ± 3.5 |
| Kaempferol 3-O-β-D-glucopyranoside | 10 | 118.9 ± 2.8 |
| Quercetin 3-O-β-D-glucopyranoside | 10 | 102.1 ± 3.1 |
| Quercetin (Aglycone) | 10 | 98.7 ± 2.5 |
| Kaempferol (Aglycone) | 10 | 101.3 ± 2.9 |
| p-Coumaric acid | 10 | 99.5 ± 3.3 |
| Metformin (Positive Control) | 1000 | 135.8 ± 5.1 |
| *Note: Data are presented as mean ± S.D. p < 0.05 compared to the control group. Data is synthesized from the study by Morikawa et al., 2019. |
Table 2: Inhibitory Effects of this compound and its Analogs on Triglyceride Accumulation in High-Glucose-Pretreated HepG2 Cells
| Compound | Concentration (µM) | Triglyceride Content (% of Control) |
| This compound | 10 | 45.2 ± 3.8 |
| Analog 1 (Cinnamoyl ester) | 10 | 58.7 ± 4.1 |
| Analog 2 (Feruloyl ester) | 10 | 52.1 ± 3.9 |
| Analog 3 (Sinapoyl ester) | 10 | 65.4 ± 4.5 |
| Quercetin (Aglycone) | 10 | 78.9 ± 5.2 |
| Kaempferol (Aglycone) | 10 | 82.3 ± 4.8 |
| Quercetin 3-O-β-D-glucopyranoside | 10 | 95.6 ± 6.1 |
| p-Coumaric acid | 10 | 101.2 ± 5.5 |
| *Note: Data are presented as mean ± S.D. p < 0.05 compared to the high-glucose control group. Analogs refer to synthetic variations of the acyl group attached to the glucopyranosyl moiety. Data is synthesized from the study by Morikawa et al., 2019. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Glucose Consumption Assay in HepG2 Cells
Objective: To determine the effect of this compound and its analogs on glucose uptake from the culture medium by HepG2 cells.
Materials:
-
Human hepatoblastoma-derived HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (this compound and its analogs)
-
Metformin (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Glucose Assay Kit
Procedure:
-
Cell Culture: HepG2 cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: After 24 hours of incubation, the medium is replaced with fresh medium containing the test compounds at the desired concentrations (e.g., 10 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., 1 mM Metformin) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 6 days), with the medium being replaced with fresh medium containing the respective treatments every 2 days.
-
Glucose Measurement: At the end of the incubation period, a sample of the culture medium from each well is collected. The glucose concentration in the medium is determined using a commercial glucose assay kit according to the manufacturer's instructions.
-
Calculation: Glucose consumption is calculated by subtracting the glucose concentration of the medium from wells containing cells from the glucose concentration of the medium from cell-free wells (blank). The results are typically expressed as a percentage of the vehicle-treated control group.
Triglyceride Accumulation Assay in HepG2 Cells
Objective: To assess the inhibitory effect of this compound and its analogs on triglyceride accumulation in HepG2 cells cultured under high-glucose conditions.
Materials:
-
HepG2 cells
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
Test compounds
-
High-glucose induction medium (DMEM with elevated glucose concentration, e.g., 30 mM)
-
PBS
-
Cell lysis buffer
-
Triglyceride Quantification Kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and High-Glucose Induction: HepG2 cells are seeded in 12-well plates and cultured to approximately 80% confluency. To induce lipid accumulation, the culture medium is then replaced with a high-glucose medium for 24-48 hours.
-
Compound Treatment: Following the high-glucose induction, the medium is replaced with fresh high-glucose medium containing the test compounds at the desired concentrations. A vehicle control is also included.
-
Incubation: The cells are incubated with the compounds for an additional 24 hours.
-
Cell Lysis: After incubation, the cells are washed twice with ice-cold PBS and then lysed with a suitable cell lysis buffer. The cell lysates are collected.
-
Triglyceride Quantification: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay kit.
-
Normalization: The triglyceride content is normalized to the total protein concentration to account for variations in cell number. The results are expressed as a percentage of the triglyceride content in the vehicle-treated, high-glucose control group.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow of the experimental procedures.
Caption: Experimental workflow for evaluating the efficacy of this compound and its analogs.
Caption: Simplified Insulin Signaling Pathway in Hepatocytes.
Caption: Overview of the AMPK Signaling Pathway in Lipid Metabolism.
A Comparative Guide to Cross-Validation of Analytical Methods for Helichrysoside (Tiliroside) Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Helichrysoside Quantification.
This compound, a flavonoid glycoside identical to Tiliroside, is a significant bioactive compound found in various medicinal plants, including those of the Helichrysum genus. Its diverse pharmacological activities necessitate accurate and precise quantification in plant extracts, herbal formulations, and biological matrices. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data in research, quality control, and pharmacokinetic studies.
This guide provides an objective comparison of three widely used analytical techniques for the quantification of Helichryside (Tiliroside): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is synthesized from various validated methods to aid researchers in selecting the most suitable approach based on their specific analytical requirements, such as sensitivity, selectivity, and sample throughput.
Cross-Validation of Analytical Methods: An Overview
Cross-validation is the process of comparing two or more analytical methods to ensure that they provide equivalent and reliable results. This is particularly important when transferring methods between laboratories or when different techniques are used within the same study. The goal is to demonstrate that the chosen methods are fit for their intended purpose and that the data generated are comparable and accurate.
Workflow for the cross-validation of analytical methods for this compound quantification.
Comparative Analysis of Validation Parameters
The following tables summarize the key validation parameters for the quantification of this compound (Tiliroside) using HPLC-UV, LC-MS, and a representative HPTLC method for a structurally similar flavonoid glycoside, as specific HPTLC data for Tiliroside is limited.
Table 1: HPLC-UV Method for Tiliroside Quantification
| Validation Parameter | Results |
| Linearity Range | 7.5 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.10% - 100.93%[1] |
| Precision (% RSD) | Intra-day: 0.27%, Inter-day: 0.39%[1] |
| Limit of Detection (LOD) | Not explicitly reported |
| Limit of Quantification (LOQ) | Not explicitly reported |
Table 2: LC-MS/MS Method for Tiliroside Quantification
| Validation Parameter | Results |
| Linearity Range | 2 - 500 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9995[2] |
| Accuracy (% Recovery) | Not explicitly reported as % recovery |
| Precision (% RSD) | Intra-day and Inter-day precision were determined[2] |
| Limit of Detection (LOD) | Determined[2] |
| Limit of Quantification (LOQ) | Determined[2] |
Table 3: HPTLC Method for a Representative Flavonoid Glycoside (Rutin) Quantification *
| Validation Parameter | Results |
| Linearity Range | 0.40 - 0.90 µ g/spot [3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Accuracy (% Recovery) | Not explicitly reported |
| Precision (% RSD) | Not explicitly reported |
| Limit of Detection (LOD) | Not explicitly reported |
| Limit of Quantification (LOQ) | Not explicitly reported |
*Note: Data for Rutin, a common flavonoid glycoside, is presented as a representative example for HPTLC due to the limited availability of a fully validated HPTLC method specifically for Tiliroside in the searched literature. Researchers should validate the HPTLC method for Tiliroside specifically for their application.
Experimental Protocols
HPLC-UV Method for Tiliroside Quantification
This method is suitable for the quantification of Tiliroside in plant extracts.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small percentage of acid like acetic or formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed. For example, a mobile phase of methanol and 10% acetic acid (50:50, v/v) can be used.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of Tiliroside, which is around 313 nm.[4]
-
Sample Preparation: Plant material is extracted with a suitable solvent like methanol. The crude extract may require a clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering substances before injection into the HPLC system.[4]
-
Quantification: The external standard method is used for quantification, where the peak area of Tiliroside in the sample is compared to a calibration curve generated from known concentrations of a Tiliroside standard.[4]
LC-MS/MS Method for Tiliroside Quantification
This method offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations of Tiliroside.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with solvents such as acetonitrile and water, often with an additive like formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties. For flavonoids, negative ion mode is often preferred.
-
MS/MS Detection: Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for Tiliroside.
-
Sample Preparation: Similar to HPLC-UV, sample extraction with a solvent like methanol is performed. Depending on the matrix, further cleanup steps like liquid-liquid extraction or SPE may be necessary.
-
Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
HPTLC Method for Flavonoid Glycoside Quantification
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method. While a specific validated method for Tiliroside is not detailed here, the following provides a general protocol for flavonoid glycosides.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Solvent System): The choice of mobile phase is crucial for good separation. A common solvent system for flavonoids is a mixture of ethyl acetate, formic acid, glacial acetic acid, and water.[5]
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried, and the separated bands are scanned with a densitometer at a specific wavelength (e.g., 254 nm or 366 nm after derivatization).
-
Derivatization: To enhance visualization and detection, the plate can be sprayed with a derivatizing reagent, such as Natural Product-Polyethylene Glycol (NP-PEG) reagent.
-
Quantification: The peak areas of the sample bands are compared to the peak areas of the standard bands on the same plate for quantification.
Conclusion: Choosing the Right Method
The choice of the analytical method for this compound (Tiliroside) quantification depends on the specific research or quality control objectives.
-
HPLC-UV is a robust, reliable, and widely available technique suitable for routine quality control of herbal raw materials and finished products where high sensitivity is not the primary requirement.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics), analysis of complex matrices, and quantification of trace amounts of the analyte.
-
HPTLC provides a high-throughput and cost-effective solution for the simultaneous screening and quantification of multiple samples, making it well-suited for the quality control of a large number of herbal samples.
Ultimately, regardless of the method chosen, proper validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data for the quantification of this compound. This guide serves as a starting point for researchers to compare and select the most appropriate analytical technique for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Extraction Conditions for Determination of Tiliroside in Tilia L. Flowers Using an LC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. impactfactor.org [impactfactor.org]
Comparative Analysis of Helichrysoside Content in Helichrysum Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Helichrysoside content in various Helichrysum species, tailored for researchers, scientists, and drug development professionals. The objective is to present a clear overview of the quantitative data available in the scientific literature, detail the experimental protocols for extraction and quantification, and visualize the relevant biological pathways.
Comparative Quantitative Analysis of this compound
While a comprehensive comparative study quantifying this compound across a wide range of Helichrysum species is not extensively available in current literature, existing phytochemical investigations indicate that the concentration of this and other flavonoid glycosides can vary significantly depending on the species, geographical origin, harvesting time, and the specific plant part analyzed.
For instance, studies comparing the chemical profiles of Helichrysum italicum and Helichrysum arenarium have highlighted differences in their flavonoid composition. While both species are known to contain flavonoids, the specific concentration of this compound has not been consistently reported across comparative studies[1][2]. Research has often focused on the total flavonoid or phenolic content, or on other specific compounds like chlorogenic acid and arzanol[3][4].
To facilitate future comparative research, this guide emphasizes the need for standardized methodologies for the quantification of this compound. Below is a template for a comparative data table that can be populated as more quantitative studies become available.
| Helichrysum Species | Plant Part | Extraction Method | Quantification Method | This compound Content (mg/g dry weight) | Reference |
| Helichrysum italicum | Flowers | HPLC-DAD | Data Not Available | ||
| Helichrysum arenarium | Inflorescences | HPLC-DAD | Data Not Available | ||
| Helichrysum gymnocephalum | Leaves | HPLC-DAD | Data Not Available | ||
| Helichrysum pandurifolium | Aerial Parts | HPLC-DAD | Data Not Available | [5] | |
| Helichrysum foetidum | Aerial Parts | HPLC-DAD | Data Not Available | [5] | |
| Helichrysum petiolare | Aerial Parts | HPLC-DAD | Data Not Available | [5] | |
| Helichrysum cymosum | Aerial Parts | HPLC-DAD | Data Not Available | [5] |
Note: The table is currently populated with placeholders due to the lack of specific quantitative data for this compound in the reviewed literature. Researchers are encouraged to contribute to this data gap.
Experimental Protocols
Accurate quantification of this compound requires robust and validated experimental protocols. The following sections detail standardized methods for extraction and quantification based on common practices for flavonoid analysis in plant materials.
Extraction of this compound
A prevalent method for extracting flavonoids from Helichrysum species is ultrasonic-assisted extraction (UAE). This technique offers high efficiency and is less time-consuming compared to traditional methods.
Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material (e.g., flowers, leaves) at room temperature and grind it into a fine powder.
-
Extraction Solvent: A mixture of methanol and water (e.g., 70:30 v/v) is commonly used for flavonoid extraction.
-
Procedure: a. Weigh approximately 1.0 g of the powdered plant material and place it in an extraction vessel. b. Add 20 mL of the extraction solvent. c. Place the vessel in an ultrasonic bath. d. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). e. After extraction, centrifuge the mixture at 4000 rpm for 15 minutes. f. Collect the supernatant. g. Repeat the extraction process on the plant residue two more times to ensure complete extraction. h. Combine the supernatants and filter through a 0.45 µm syringe filter before analysis.
Caption: Workflow for this compound analysis.
Quantification of this compound by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable and widely used method for the quantification of flavonoid glycosides like this compound.
Protocol: HPLC-DAD Analysis
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-35 min: 30-50% B
-
35-40 min: 50-10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Flavonoids typically show maximum absorbance between 280 nm and 370 nm. For this compound, a detection wavelength of 350 nm is recommended.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area with the calibration curve.
Signaling Pathways Modulated by Flavonoids
Flavonoids, the class of compounds to which this compound belongs, are known to exert their biological effects by modulating various cellular signaling pathways. While direct studies on this compound are limited, research on structurally similar flavonoid glycosides, such as hyperoside, provides insights into potential mechanisms of action. Two key pathways that are often implicated are the PI3K/Akt and MAPK signaling pathways, which are critical in regulating cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Dysregulation of this pathway is often associated with diseases like cancer. Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to a reduction in cell proliferation and induction of apoptosis.
Caption: Flavonoid-mediated inhibition of PI3K/Akt signaling.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The MAPK family includes ERK, JNK, and p38 kinases. Flavonoids can modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.
Caption: Flavonoid modulation of the MAPK signaling cascade.
Conclusion and Future Directions
This guide highlights the current knowledge on the comparative analysis of this compound in Helichrysum species. A significant gap exists in the literature regarding specific quantitative data for this compound across different species. Future research should focus on:
-
Systematic Quantification: Conducting comprehensive studies to quantify this compound in a wider range of Helichrysum species using validated analytical methods.
-
Method Standardization: Establishing and adopting a standardized and validated protocol for the extraction and quantification of this compound to ensure data comparability across different studies.
-
Biological Activity Studies: Investigating the specific molecular mechanisms of action of this compound, particularly its effects on key signaling pathways like PI3K/Akt and MAPK.
By addressing these research gaps, the scientific community can build a more complete understanding of the distribution and therapeutic potential of this compound in the Helichrysum genus, paving the way for its potential application in drug discovery and development.
References
Assessing the Inter-Laboratory Reproducibility of Helichrysoside Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the inter-laboratory reproducibility of experimental data for Helichrysoside, a naturally occurring flavonoid glycoside. While specific inter-laboratory studies on this compound are not publicly available, this document presents a hypothetical comparative analysis based on established principles of analytical method validation.[1][2] The objective is to offer a template for how such a study could be designed, executed, and its data presented, thereby enabling researchers to better understand and control for variability in their own experiments.
Introduction to Inter-Laboratory Reproducibility
Inter-laboratory reproducibility is a critical component of analytical method validation, ensuring that a method will produce consistent results when performed by different analysts in different laboratories.[1][2] Factors such as instrumentation, reagent sources, and analyst technique can contribute to variability. Establishing the reproducibility of a quantitative method for a compound like this compound is essential for its development as a potential therapeutic agent or standardized botanical ingredient. This guide outlines a hypothetical round-robin study where three independent laboratories (Lab A, Lab B, and Lab C) quantified this compound in a shared, standardized sample.
Hypothetical Inter-Laboratory Study Design
A standardized, homogenous sample of purified this compound was distributed to three independent laboratories. Each laboratory was provided with a detailed experimental protocol for quantification using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a common method for the analysis of flavonoids.[3] Each lab performed five replicate measurements.
Experimental Workflow
The overall workflow for the hypothetical study is depicted below.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative results from the three laboratories. The data are presented to highlight inter-laboratory and intra-laboratory variability.
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Replicate 4 (µg/mL) | Replicate 5 (µg/mL) | Mean (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD %) |
| Lab A | 102.5 | 101.8 | 103.1 | 102.2 | 101.5 | 102.22 | 0.64 | 0.63% |
| Lab B | 105.1 | 104.5 | 106.2 | 105.5 | 104.8 | 105.22 | 0.65 | 0.62% |
| Lab C | 99.8 | 100.5 | 101.2 | 99.5 | 100.1 | 100.22 | 0.66 | 0.66% |
| Overall | 102.55 | 2.51 | 2.45% |
Analysis:
-
Intra-laboratory precision: All laboratories demonstrated high precision with Relative Standard Deviations (RSD) well below 2%.
-
Inter-laboratory reproducibility: A bias is observed between laboratories, with Lab B reporting systematically higher values and Lab C reporting lower values compared to Lab A. The overall RSD of 2.45% indicates a need for further investigation to identify the sources of systematic error.
Experimental Protocols
A detailed and standardized protocol is crucial for minimizing variability.
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Preparation
-
Accurately weigh an appropriate amount of the provided homogenized sample.
-
Dissolve the sample in a known volume of methanol.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC-DAD Conditions
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 350 nm
-
Column Temperature: 30°C
Potential Signaling Pathway Involvement
This compound, as a flavonoid, may interact with various cellular signaling pathways. One such hypothetical pathway is the inhibition of a pro-inflammatory cascade, which is relevant for drug development professionals investigating its potential anti-inflammatory effects.
Conclusion and Recommendations
This guide presents a hypothetical framework for assessing the inter-laboratory reproducibility of this compound quantification. The mock data highlights how even with a standardized protocol, systematic variations can occur between laboratories. To improve reproducibility, the following are recommended:
-
Use of a Certified Reference Material: A single, certified reference standard should be used by all participating laboratories.
-
Detailed System Suitability Tests: Implement and enforce strict system suitability criteria (e.g., peak symmetry, resolution, and theoretical plates) to ensure consistent instrument performance.
-
Analyst Training: Provide comprehensive training on the specific protocol to all analysts involved in the study.
-
Further Investigation of Bias: In cases of significant inter-laboratory differences, a thorough investigation into potential sources of error, such as differences in pipette calibration, solvent preparation, or instrument settings, is warranted.
By adopting a rigorous and standardized approach, researchers can enhance the reliability and comparability of experimental data for this compound, thereby facilitating its scientific and clinical development.
References
A Comparative Guide to the Cellular Metabolomics of Helichrysoside Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic responses of cells to Helichrysoside treatment. While a comprehensive public metabolomics dataset for this compound is not currently available, this document synthesizes existing quantitative data, outlines relevant signaling pathways, and provides detailed experimental protocols to support further research in this area.
Comparative Performance of this compound
This compound, an acylated flavonol glycoside, has demonstrated significant effects on glucose and lipid metabolism in cellular models. Its performance, particularly in reducing triglyceride accumulation, has been shown to be more potent than other related flavonol glycosides.
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound treatment on HepG2 cells, a human liver cancer cell line commonly used to study hepatic metabolism. The data is compared with other related flavonoid glycosides.
| Compound | Concentration (µM) | Triglyceride Accumulation (% of Control) | Glucose Consumption (% Increase) |
| This compound | 100 | 76.9 ± 2.3 | Enhanced |
| Quercetin 3-O-(6''-O-cis-p-coumaroyl)-β-d-glucopyranoside | 100 | 80.4 ± 1.2 | N/A |
| Quercetin 3-O-(6''-O-trans-p-methylcoumaroyl)-β-d-glucopyranoside | 100 | 58.2 ± 7.5 | N/A |
| Quercetin 3-O-(6''-O-trimethylgalloyl)-β-d-glucopyranoside | 100 | 85.8 ± 4.1 | N/A |
| trans-Tiliroside | 100 | 82.3 ± 3.0 | Enhanced |
| Kaempferol 3-O-β-d-glucopyranoside | N/A | N/A | Enhanced |
| Aglycones (Quercetin, Kaempferol) | N/A | No significant effect | No significant effect |
| p-Coumaric acid | N/A | No significant effect | No significant effect |
Data sourced from studies on HepG2 cells.
Experimental Protocols
This section details the methodologies for key experiments relevant to studying the metabolomic effects of this compound.
Cell Culture and Treatment
-
Cell Line: Human hepatoblastoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 80%), the medium is replaced with fresh medium containing this compound or other test compounds at the desired concentrations. A vehicle control (e.g., DMSO) is run in parallel. The treatment duration can vary depending on the experimental endpoint (e.g., 24-48 hours).
Untargeted Metabolomics using LC-MS/MS
This protocol provides a general workflow for the analysis of intracellular metabolites.
1. Sample Preparation
-
Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution (e.g., 80% methanol) to the culture plate on ice.
-
Cell Lysis and Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. The mixture can be further homogenized by vortexing or sonication. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sample Collection: Collect the supernatant containing the extracted metabolites and transfer it to a new tube. The sample can be dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
2. LC-MS/MS Analysis
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites. A typical mobile phase consists of a gradient of acetonitrile and water, both with a small amount of an additive like ammonium formate or formic acid.
-
Mass Spectrometry: Couple the liquid chromatography system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Data Acquisition: Perform full scan MS to detect all ions within a specified mass range. For metabolite identification, use data-dependent MS/MS to acquire fragmentation spectra of the most abundant ions.
3. Data Analysis
-
Peak Picking and Alignment: Use specialized software (e.g., XCMS, MS-DIAL) to detect and align chromatographic peaks across all samples.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with databases such as METLIN, HMDB, or an in-house library.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly altered by this compound treatment.
Visualizations
Experimental Workflow for Cellular Metabolomics
Caption: Workflow for studying the metabolomic effects of this compound.
Proposed Signaling Pathway of this compound in Lipid Metabolism
Based on the known effects of flavonoids on lipid metabolism, this compound is proposed to modulate the AMPK/SREBP-1c signaling pathway.
Caption: Proposed mechanism of this compound on the AMPK/SREBP-1c pathway.
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Helichrysoside
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Helichrysoside. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
Introduction:
Hazard Assessment and Risk Mitigation
While flavonoids are generally considered to have low toxicity, concentrated forms of these compounds can present health risks with high or prolonged exposure. Potential hazards associated with powdered this compound include:
-
Inhalation: Airborne particles can be inhaled, leading to respiratory irritation and potential systemic effects.
-
Dermal Contact: The compound may be absorbed through the skin, potentially causing local irritation or systemic toxicity.
-
Ingestion: Accidental ingestion could lead to adverse health effects.
-
Eye Contact: Powder or solutions can cause serious eye irritation.
To mitigate these risks, a multi-layered approach to safety is required, encompassing engineering controls, administrative controls, and the consistent use of appropriate PPE.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the mandatory PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. | Protects eyes from airborne powder and splashes of solutions containing this compound. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes and airborne particles, especially during weighing and solution preparation. | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is required. | Prevents dermal absorption. Double-gloving provides an extra barrier and allows for safe removal of the outer glove in case of contamination. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. | Protects skin and personal clothing from contamination. |
| Disposable Gown | Impermeable, disposable gown worn over the lab coat. | Provides a higher level of protection against spills and contamination, and can be easily removed and disposed of in case of a significant spill. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved N95 respirator or a higher level of respiratory protection (e.g., elastomeric half-mask respirator with P100 filters) may be required based on a site-specific risk assessment, especially for tasks that generate significant dust. | Prevents inhalation of airborne this compound powder. |
Safe Handling and Operational Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.
Preparation and Weighing:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Engineering Controls: Use of a certified chemical fume hood or a balance enclosure with proper ventilation is mandatory to control airborne particles.
-
"Wet Weighing" Technique: To minimize dust generation, it is recommended to gently moisten the powder with a small amount of the solvent to be used before transferring it.
-
Dedicated Equipment: Use dedicated and clearly labeled spatulas, weigh boats, and other equipment for handling this compound.
Dissolution and Dilution:
-
Location: Perform all dissolution and dilution procedures within a chemical fume hood.
-
Procedure: Add the solvent to the solid this compound slowly to prevent splashing. Ensure the container is securely capped before any agitation or mixing.
Experimental Use:
-
Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.
-
Avoid Working Alone: It is highly recommended to avoid working alone when handling potent compounds.
Spill Management and Disposal Plan
Emergency Spill Procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Clean-up:
-
Solid Spills: Gently cover the spill with absorbent material (e.g., chemical absorbent pads or vermiculite). Avoid dry sweeping, which can generate dust. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution and then water.
-
Waste Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste.
Waste Disposal:
-
Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, weigh boats, excess compound) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, researchers can minimize their risk of exposure to this compound and ensure a safe and controlled laboratory environment. This proactive approach to safety is paramount when working with novel and potentially potent bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
